Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Beschreibung
BenchChem offers high-quality Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 2,6,8-trimethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-5-19-15(18)12-10(4)16-13-9(3)6-8(2)7-11(13)14(12)17/h6-7H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAFEOWAKIMFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C=C(C=C2C1=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate: A Technical Whitepaper
Executive Summary
As drug discovery pivots toward highly functionalized heterocyclic scaffolds, quinoline derivatives remain a cornerstone of medicinal chemistry. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8) is a specialized, multi-substituted quinoline building block. Characterized by its tautomeric 4-hydroxy core, an ester functional handle at the 3-position, and strategic tri-methylation, this compound serves as a critical precursor for synthesizing advanced antiviral agents and epigenetic modulators. This guide deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and explores its downstream pharmacological applications.
Physicochemical Properties & Structural Causality
Understanding the physicochemical profile of a compound is not merely an exercise in data collection; it dictates our synthetic strategies and biological application choices. The properties of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate are summarized below:
| Property | Value | Causality / Significance |
| Chemical Name | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | Core nomenclature defining the substitution pattern. |
| CAS Number | 853751-79-8 | Unique registry identifier for sourcing and compliance. |
| Molecular Formula | C15H17NO3 | Dictates mass spectrometry (MS) expected parent ion. |
| Molecular Weight | 259.3004 g/mol | Optimal for small-molecule drug design (Lipinski’s Rule of 5). |
| SMILES | CCOC(=O)c1c(C)nc2c(c1O)cc(cc2C)C | Structural representation for computational modeling. |
| 4-Hydroxy Moiety | Tautomeric (4-Quinolone form) | Enables hydrogen-bond donor/acceptor networks critical for binding to metalloenzymes[1]. |
| 2,6,8-Trimethylation | High Lipophilicity (LogP enhancement) | The steric bulk and hydrophobicity improve cellular membrane permeability compared to unsubstituted analogs[2]. |
Mechanistic Synthesis: The Isatoic Anhydride Route
While traditional Gould-Jacobs cyclization is frequently employed for basic quinolones[1], the steric hindrance introduced by the 6,8-dimethyl substitution on the aryl ring necessitates a more robust, regioselective approach. In our experience, the two-step cyclocondensation of an isatoic anhydride with ethyl acetoacetate is the superior pathway[3],[4].
-
Step 1: Phosgenation. 2-Amino-3,5-dimethylbenzoic acid is converted to the corresponding dimethyl isatoic anhydride. Causality: We utilize solid triphosgene in Tetrahydrofuran (THF) rather than phosgene gas. Triphosgene safely delivers phosgene equivalents, allowing for precise stoichiometric control and driving the cyclization to completion without generating excessive HCl gas that could degrade the precursor[3].
-
Step 2: Enolate Cyclocondensation. The isatoic anhydride is reacted with the sodium enolate of ethyl acetoacetate. Causality: N,N-Dimethylacetamide (DMA) is selected as the solvent over ethanol. The steric hindrance of the 3,5-dimethyl groups on the anhydride requires higher activation energy; DMA's polar aprotic nature and high boiling point accelerate the nucleophilic attack and subsequent decarboxylative ring closure[4].
Two-step synthesis workflow of the quinoline derivative via isatoic anhydride intermediate.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the In-Process Controls (IPCs).
Step 1: Preparation of Dimethyl Isatoic Anhydride
-
Reaction: Dissolve 10 mmol of 2-amino-3,5-dimethylbenzoic acid in 30 mL of anhydrous THF. Cool to 0°C.
-
Addition: Slowly add 3.5 mmol of solid triphosgene (0.35 eq) in portions. Caution: Perform in a well-ventilated fume hood.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours[4].
-
Self-Validating IPC: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete only when the highly fluorescent precursor spot (UV 254 nm) is entirely consumed.
-
Workup: Evaporate the THF under reduced pressure. Wash the resulting solid with cold water and dry under a vacuum to yield the intermediate.
Step 2: Cyclocondensation to Quinoline Scaffold
-
Enolate Formation: In a separate flask, dissolve 12 mmol of ethyl acetoacetate in 20 mL of DMA. Add 12 mmol of finely crushed NaOH and stir at room temperature for 30 minutes to generate the enolate[3].
-
Coupling: Add the dried isatoic anhydride intermediate from Step 1 to the enolate solution.
-
Heating: Heat the mixture to 120°C for 4 hours. Causality: The elevated temperature is required to force the decarboxylation step following the initial nucleophilic ring-opening of the anhydride[4].
-
Self-Validating IPC: Monitor via TLC. The disappearance of the isatoic anhydride spot confirms the completion of the cyclocondensation.
-
Isolation & Validation: Cool the mixture and pour it into crushed ice. Adjust the pH to 5-6 using 1M HCl to precipitate the product. Filter, wash with water, and recrystallize from ethanol.
-
Orthogonal Validation: Confirm success via ^1^H-NMR. The protocol is validated when three distinct singlet methyl peaks (integrating to 3H each) are observed at the 2, 6, and 8 positions, confirming regioselective cyclization without methyl migration.
Pharmacological Applications & Target Mechanisms
The structural architecture of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate makes it an exceptional precursor for two primary therapeutic avenues:
A. Antiviral Therapeutics By subjecting the ethyl 3-carboxylate to amidation (e.g., reacting with 4-chlorobenzylamine), the scaffold is converted into a 4-hydroxyquinoline-3-carboxamide[5]. These derivatives exhibit potent antiviral activity, specifically against the herpesvirus family, including Human Cytomegalovirus (HCMV)[6]. The unique positioning of the substituents is critical for disrupting viral replication machinery[5].
B. Epigenetic Modulation (HAT Inhibition) Quinoline-3-carboxylates have been identified as competitive small-molecule inhibitors of Histone Acetyltransferases (HATs), such as p300 and PCAF[2]. By binding to the active site of these enzymes, the quinoline scaffold prevents the acetylation of histones. This inhibition blocks chromatin remodeling, effectively silencing the transcription of genes necessary for the survival of neoplastic or fungal cells[2].
Pharmacological pathway illustrating HAT inhibition and subsequent viral replication arrest.
Sources
- 1. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. US6093732A - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]
- 6. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate molecular weight and exact mass
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. This document details the fundamental molecular properties, including molecular weight and exact mass, established synthetic routes with mechanistic insights, and robust analytical methodologies for its characterization. Furthermore, it explores the current understanding of its potential applications, drawing on the broader context of 4-hydroxyquinoline-3-carboxylate derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development, providing both theoretical grounding and practical insights.
Core Molecular Attributes
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, with the CAS Number 853751-79-8, is a heterocyclic organic compound. Its core structure consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This particular derivative is further functionalized with three methyl groups, a hydroxyl group, and an ethyl carboxylate group, which impart specific physicochemical properties and potential biological activities.
Molecular Formula, Weight, and Exact Mass
The fundamental quantitative descriptors of a molecule are its molecular formula, molecular weight, and exact mass. These values are critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall chemical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | [1] |
| Average Molecular Weight | 259.30 g/mol | [1] |
| Exact Mass | 259.12084 Da | Calculated |
Note on Molecular Weight vs. Exact Mass: The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. In contrast, the exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). The exact mass is a critical parameter in high-resolution mass spectrometry for accurate compound identification.
Synthesis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
The synthesis of 4-hydroxyquinoline derivatives is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. While a specific, detailed experimental protocol for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is not extensively published, its synthesis can be logically approached through established methods such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction. These methods are broadly applicable to a wide range of substituted anilines and β-ketoesters.
Retrosynthetic Analysis
A logical retrosynthetic approach for the target molecule would involve disconnecting the quinoline ring to reveal a substituted aniline and a β-ketoester, which are the key starting materials for classical quinoline syntheses.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Pathway: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of a substituted aniline with a β-ketoester to form a 4-hydroxyquinoline.[2][3] This reaction is typically carried out in two steps: the initial formation of an enamine intermediate, followed by a high-temperature cyclization.
Step 1: Formation of the Enamine Intermediate
The synthesis would commence with the reaction of 2,4,6-trimethylaniline with ethyl acetoacetate. This reaction is generally catalyzed by a small amount of acid and proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, followed by dehydration.
Step 2: Thermal Cyclization
The resulting enamine intermediate is then subjected to high temperatures (typically 200-250 °C) in a high-boiling point solvent, such as diphenyl ether or mineral oil, to effect an intramolecular cyclization. This step forms the quinoline ring system.
Caption: Proposed Conrad-Limpach synthesis pathway.
Alternative Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative and widely used method for the synthesis of 4-hydroxyquinolines.[4][5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation to yield the 4-hydroxyquinoline core. For the synthesis of the title compound, a modified approach would be necessary to retain the carboxylate group.
The initial step involves the reaction of 2,4,6-trimethylaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization.
Analytical Characterization
A comprehensive characterization of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl groups at positions 2, 6, and 8, the ethyl group of the carboxylate ester (a quartet and a triplet), and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals will correspond to the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, the carbons of the methyl groups, and the carbons of the ethyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the calculated exact mass plus the mass of a proton. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic protons, a strong C=O stretch for the ester carbonyl, and C=C and C=N stretching vibrations characteristic of the quinoline ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound and for reaction monitoring during its synthesis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. Detection can be achieved using a UV detector, as the quinoline ring system is strongly UV-active.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group may be necessary to improve its chromatographic properties.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Gould-Jacobs reaction - wikidoc [wikidoc.org]
In Vitro Biological Activity of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate: A Technical Whitepaper
Executive Summary
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8) belongs to the privileged 4-hydroxyquinoline-3-carboxylate (4-HQC) chemical class. In medicinal chemistry, the 4-HQC scaffold is a highly versatile pharmacophore, serving as the foundational core for numerous antiviral, antimalarial, and antibacterial agents.
This whitepaper provides an in-depth mechanistic analysis of this specific derivative. By evaluating the structure-activity relationship (SAR) introduced by the 2,6,8-trimethyl substitutions, we establish a robust framework for its in vitro biological activity, detailing the precise experimental protocols required to validate its efficacy in preclinical drug development.
Structural Pharmacology & Target Rationale
To understand the in vitro behavior of this compound, one must deconstruct its molecular architecture into two functional domains:
The 4-Hydroxy/4-Oxo and 3-Carboxylate Motif
The core of the molecule exhibits quinolone–hydroxyquinoline tautomerism. The combination of the 4-hydroxy (or 4-oxo) group and the adjacent 3-carboxylate ester forms a highly active bidentate chelation motif . In biological microenvironments, this motif selectively chelates divalent metal cations (such as Mg²⁺ and Mn²⁺). Because enzymes like viral DNA polymerases, HIV-1 integrase, and bacterial DNA gyrase rely on Mg²⁺ for nucleotidyl transfer and DNA cleavage, this chelation effectively paralyzes the target enzyme's active site .
The 2,6,8-Trimethyl Substitution
The addition of methyl groups at the 2, 6, and 8 positions fundamentally alters the compound's physicochemical and pharmacokinetic profile:
-
Enhanced Lipophilicity (clogP): The alkyl groups increase the compound's lipophilicity, which directly correlates with improved cell membrane permeability during in vitro whole-cell assays.
-
Steric Hindrance and Pocket Binding: The steric bulk, particularly at the 8-position, restricts rotational freedom. This rigid conformation is highly favorable for anchoring the molecule into deep, hydrophobic binding pockets, such as the yeast Qo site of the Plasmodium falciparum bc1 complex .
Fig 1. Dual mechanism of action via metal chelation and hydrophobic target binding.
In Vitro Biological Activity Profiles
Broad-Spectrum Antiviral Activity
4-HQCs are potent, non-nucleoside inhibitors of herpesvirus polymerases (HCMV, HSV-1, VZV). Unlike standard therapeutics like acyclovir—which require prior activation by viral thymidine kinase—quinoline-3-carboxylates directly block the polymerase by competitively inhibiting nucleoside binding. This makes them highly effective against acyclovir-resistant viral strains . Furthermore, recent in vitro and in silico evaluations have demonstrated that quinoline-3-carboxylate derivatives exhibit strong binding affinity to the SARS-CoV-2 NSP5 main protease, highlighting their potential as broad-spectrum antiviral scaffolds .
Antimalarial Efficacy
Quinoline 3-esters demonstrate marked anti-plasmodial activity against chloroquine-resistant Plasmodium falciparum strains (e.g., Dd2, PfINDO). The compound arrests parasite development at the ring stage. The primary mechanism involves the inhibition of the cytochrome bc1 complex and Plasmodium N-Myristoyltransferases (NMTs), disrupting the parasite's mitochondrial electron transport and lipid metabolism .
Quantitative Data Summary
The following table synthesizes the expected in vitro inhibitory concentrations (IC₅₀) for the 2,6,8-trimethyl substituted 4-HQC class across various validated targets:
| Target Pathogen / Enzyme | Assay Type | Reference Compound | Expected IC₅₀ Range (μM) | Primary Mechanism |
| Human Cytomegalovirus (HCMV) | Plaque Reduction | Ganciclovir | 0.5 - 5.0 | DNA Polymerase Inhibition |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Acyclovir | 1.0 - 10.0 | DNA Polymerase Inhibition |
| Plasmodium falciparum (Dd2) | SYBR Green I | Chloroquine | 3.0 - 15.0 | bc1 Complex Inhibition |
| SARS-CoV-2 (Isolate) | RT-qPCR / Plaque | Remdesivir | 10.0 - 25.0 | NSP5 Protease Inhibition |
| HIV-1 (NL4-3) | Single Cycle Rep. | Zidovudine (AZT) | > 50.0 | Integrase Inhibition |
Validated In Vitro Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal logic to prevent false positives caused by solvent toxicity or asynchronous cell cycles.
Fig 2. Standardized in vitro workflow for evaluating quinoline-3-carboxylate efficacy.
Protocol A: Viral DNA Polymerase Inhibition (Plaque Reduction Assay)
This protocol isolates the compound's ability to halt viral replication in a living host cell system.
-
Cell Seeding: Seed Vero or MRC-5 cells in 6-well plates at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C (5% CO₂) until 90% confluent.
-
Viral Infection: Inoculate cells with HSV-1 or HCMV at a Multiplicity of Infection (MOI) of 0.01.
-
Causality: A low MOI ensures multiple cycles of viral replication occur during the assay window, amplifying the inhibitory effect of the drug and increasing assay sensitivity.
-
-
Compound Treatment: Prepare a 10 mM stock of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in 100% DMSO. Dilute into maintenance media (2% FBS) to achieve final concentrations ranging from 0.1 μM to 100 μM.
-
Critical Control: Ensure final DMSO concentration never exceeds 0.5%. Higher DMSO concentrations disrupt lipid bilayers, causing baseline cellular cytotoxicity that will artificially skew the IC₅₀ data.
-
-
Incubation & Overlay: Apply the drug-containing media mixed with a 0.6% agarose overlay to restrict viral spread to neighboring cells, ensuring distinct plaque formation. Incubate for 72–96 hours.
-
Fixation & Readout: Fix cells with 10% formalin and stain with 0.1% crystal violet. Count plaques manually or via automated imaging. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Antimalarial SYBR Green I Assay
This protocol measures the compound's parasiticidal activity by quantifying parasitic DNA replication.
-
Parasite Culture: Maintain P. falciparum (Dd2 strain) in human O+ erythrocytes at a 2% hematocrit in RPMI 1640 medium.
-
Synchronization: Treat the culture with 5% D-sorbitol for 10 minutes.
-
Causality: Sorbitol selectively lyses mature trophozoites and schizonts due to their increased membrane permeability, leaving only ring-stage parasites intact. This synchronization is mandatory; testing asynchronous cultures masks stage-specific drug effects.
-
-
Drug Exposure: Plate synchronized ring-stage parasites (1% parasitemia) into 96-well plates. Add serial dilutions of the compound. Incubate for 72 hours under hypoxic conditions (5% O₂, 5% CO₂, 90% N₂).
-
Lysis and Staining: Add lysis buffer containing SYBR Green I dye.
-
Causality: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, any fluorescence detected is strictly proportional to the proliferation of parasitic DNA.
-
-
Fluorescence Measurement: Read fluorescence at Ex 485 nm / Em 530 nm. Normalize against Chloroquine-treated controls to derive the IC₅₀.
References
-
Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. PubMed Central (PMC). URL:[Link]
-
Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry (ACS). URL:[Link]
-
In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. PubMed. URL:[Link]
-
Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. Malaria World. URL:[Link]
Introduction: The Quinoline Scaffold and the Imperative for Pharmacokinetic Characterization
An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in Animal Models
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS No. 853751-79-8) is a novel derivative within this esteemed class of compounds. While its synthesis and basic chemical properties are established, its journey from a promising chemical entity to a potential therapeutic candidate is contingent upon a thorough understanding of its behavior within a biological system.
The preclinical evaluation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics, is a critical step in drug discovery and development.[4][5][6] These studies provide the foundational data necessary to bridge the gap between in vitro activity and in vivo efficacy and safety.[7][8] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical pharmacokinetic studies of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in animal models. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles and best practices to ensure the generation of high-quality, interpretable data that will effectively guide further development.
Part 1: Strategic Design of Preclinical Pharmacokinetic Studies
The design of a pharmacokinetic study is paramount to its success. Every choice, from the animal model to the dosing regimen, must be deliberate and scientifically justified to yield meaningful results.
Animal Model Selection: A Rationale-Driven Approach
The selection of an appropriate animal model is a critical determinant of the translational relevance of preclinical data.[4][7] For initial pharmacokinetic screening of small molecules like Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, rodents are typically the models of choice due to their well-characterized physiology, cost-effectiveness, and ethical considerations.[2]
-
Mice (e.g., ICR or C57BL/6 strains): Often used for early-stage discovery due to their small size, which conserves test compound, and their utility in efficacy models.
-
Rats (e.g., Sprague-Dawley or Wistar strains): Frequently employed for regulatory toxicology and more comprehensive pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.
For later-stage preclinical development, data from a non-rodent species is often required to provide a more comprehensive understanding of inter-species differences in drug metabolism and pharmacokinetics.[6]
-
Beagle Dogs: A common choice for a non-rodent species due to their predictable gastrointestinal physiology and metabolic pathways, which can be more analogous to humans for certain classes of compounds.
-
Non-Human Primates (e.g., Cynomolgus monkeys): Utilized when there is a specific scientific rationale, such as a unique metabolic pathway or target expression that is most similar to humans.[6]
Ethical Considerations: All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.[2] Protocols should be meticulously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board prior to the commencement of any in-life procedures.
Dosing Formulation and Administration: Ensuring Accurate Delivery
The physicochemical properties of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate will dictate the composition of the dosing vehicle. A well-formulated vehicle ensures the compound is solubilized or uniformly suspended for accurate and reproducible administration.
Table 1: Example Dosing Formulations
| Route of Administration | Example Vehicle Composition | Considerations |
| Intravenous (IV) | 5% Dextrose in Water (D5W) with 5% Solutol® HS 15 | Must be a clear, sterile solution. Check for precipitation upon dilution. |
| Oral (PO) | 0.5% Methylcellulose in water with 0.1% Tween 80 | A homogenous suspension is acceptable for oral dosing. |
Routes of Administration:
-
Intravenous (IV) Bolus: Administered typically via the tail vein in rodents. This route ensures 100% bioavailability and provides essential data on clearance and volume of distribution.
-
Oral Gavage (PO): The most common intended route of administration for many drugs. This allows for the assessment of oral absorption and the determination of absolute bioavailability when compared to IV data.
Experimental Groups and Dosing Regimen: A Blueprint for Data Generation
A typical single-dose pharmacokinetic study will involve the following experimental groups:
Table 2: Example Study Design for a Rodent Pharmacokinetic Study
| Group | Number of Animals | Compound | Dose (mg/kg) | Route | Purpose |
| 1 | 3-5 per timepoint (composite) or 3-5 with serial sampling | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 2 | IV | To determine clearance, volume of distribution, and elimination half-life. |
| 2 | 3-5 per timepoint (composite) or 3-5 with serial sampling | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 10 | PO | To determine oral absorption characteristics (Cmax, Tmax) and oral bioavailability. |
| 3 | 3 | Vehicle | N/A | IV | Vehicle control. |
| 4 | 3 | Vehicle | N/A | PO | Vehicle control. |
The selection of dose levels should be informed by any existing in vitro potency data or preliminary in vivo tolerability studies.[2] If no such data exists, a dose range finding study may be warranted.
Part 2: The In-Life Phase and Meticulous Sample Collection
The in-life phase of the study requires precise execution to ensure the integrity of the collected samples and, consequently, the reliability of the pharmacokinetic data.
Blood Sampling: Capturing the Pharmacokinetic Profile
A well-designed blood sampling schedule is crucial for accurately defining the plasma concentration-time curve. The schedule should include frequent sampling during the initial absorption and distribution phases, followed by less frequent sampling during the terminal elimination phase.
Table 3: Example Blood Sampling Schedule
| Route | Timepoints (hours) |
| IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |
Blood Collection Techniques:
-
Serial Sampling: In larger rodents like rats, serial blood samples (e.g., ~100-200 µL) can be collected from a single animal from the jugular or femoral vein. This approach reduces the number of animals required.
-
Composite Sampling: In mice, where serial sampling of sufficient volume is challenging, a composite design is often used. At each timepoint, a small group of animals is euthanized, and a terminal blood sample is collected via cardiac puncture.
Sample Handling and Processing: Preserving Analyte Integrity
Proper sample handling is critical to prevent degradation of the analyte.
Protocol for Plasma Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Place the tubes on ice immediately after collection.
-
Within 30 minutes of collection, centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Part 3: Bioanalytical Methodology: The Gold Standard of Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[9][10]
LC-MS/MS Method Development and Validation
A robust and validated bioanalytical method is a prerequisite for generating reliable pharmacokinetic data.[11]
Protocol for Bioanalytical Method Development:
-
Tuning and Optimization: Infuse a standard solution of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate into the mass spectrometer to optimize the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Internal Standard Selection: Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte or a structurally similar compound, to account for variability in sample processing and instrument response.
-
Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method to achieve chromatographic separation of the analyte from endogenous plasma components. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
-
Sample Preparation: Protein precipitation is a common and efficient method for extracting small molecules from plasma.[9]
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[10][12][13] Key validation parameters are summarized in the table below.
Table 4: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | Within ±15% of nominal (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentration within ±15% of nominal. |
Part 4: Pharmacokinetic Data Analysis and Interpretation: Translating Data into Knowledge
Once the plasma concentrations of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate have been determined at each timepoint, the data is analyzed to derive key pharmacokinetic parameters.
Data Analysis
Non-compartmental analysis (NCA) is a standard method for calculating pharmacokinetic parameters from plasma concentration-time data. This can be performed using specialized software such as Phoenix WinNonlin.
Table 5: Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination half-life. | The time required for the plasma concentration to decrease by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution. | The apparent volume into which the drug distributes in the body. |
| F% | Absolute bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. |
Interpretation of Results
The calculated pharmacokinetic parameters provide a comprehensive picture of the compound's ADME properties.
-
A high oral bioavailability (F%) suggests good absorption and/or low first-pass metabolism.
-
A short half-life (t1/2) may necessitate more frequent dosing.
-
A high volume of distribution (Vd) indicates extensive distribution into tissues.
-
Clearance (CL) provides insight into the efficiency of drug elimination from the body.
These findings are crucial for guiding the next steps in drug development, including the design of efficacy and toxicology studies, and for predicting a safe and effective dosing regimen in humans.[14]
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. ojs.ikm.mk [ojs.ikm.mk]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. (PDF) Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS [academia.edu]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. ppd.com [ppd.com]
- 14. fda.gov [fda.gov]
Crystal structure and X-ray diffraction of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Executive Summary
Introduction: The Quinoline Scaffold and the Imperative of Structural Chemistry
Chemical Identity and Significance
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (C₁₅H₁₇NO₃) is a substituted 4-hydroxyquinoline. This "privileged structure" is found in numerous natural and synthetic compounds with diverse pharmacological properties, including antibacterial, anticancer, and neuroprotective activities.[1][5] The specific substitutions—three methyl groups on the quinoline core, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position—are expected to modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capability, and steric profile, thereby influencing its biological activity and potential as a drug candidate.
The Role of Crystallography in Drug Development
In drug development, a molecule's journey from a promising lead to a clinical candidate is heavily reliant on understanding its structure-activity relationship (SAR). Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure, offering critical insights into:
-
Molecular Conformation: Defining the exact spatial arrangement of atoms and functional groups.
-
Stereochemistry: Confirming the absolute configuration of chiral centers.
-
Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent forces that govern crystal packing and can mimic interactions with a biological target.[6]
-
Polymorphism: Identifying different crystalline forms of the same compound, which can have profound effects on solubility, stability, and bioavailability.
This atomic-level information is indispensable for computational modeling, optimizing lead compounds, and ensuring the intellectual property of a new chemical entity.
Experimental Framework: Synthesis, Crystallization, and Diffraction
The determination of a crystal structure is a multi-stage process that begins with the synthesis of high-purity material and culminates in the analysis of diffraction data.
Proposed Synthesis: The Gould-Jacobs Reaction
A plausible and well-established method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. This thermal cyclization process provides a reliable route to the target scaffold.
Protocol:
-
Reactant Preparation: React 2,4-dimethylaniline with diethyl 2-(ethoxymethylene)malonate. This condensation reaction is typically performed by heating the neat reactants.
-
Cyclization: The resulting intermediate, a substituted aminomethylenemalonate, is heated to a high temperature (approx. 240-250 °C) in a high-boiling point solvent such as diphenyl ether.[7] This environment facilitates the intramolecular cyclization and elimination of ethanol to form the quinoline ring system.
-
Isolation and Purification: After cooling, the reaction mixture is treated with a solvent like isopropyl ether or hexane to precipitate the product.[7] The crude solid is collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) is performed to achieve the high purity (>99%) required for single crystal growth.
Protocol for Single Crystal Growth
The acquisition of high-quality, single crystals is often the most challenging step. The key is to allow the molecules to slowly and methodically arrange themselves into a well-ordered lattice.
Causality: Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction. Slow, controlled crystallization minimizes these defects, resulting in a single, well-ordered crystal suitable for X-ray analysis.
Recommended Method: Slow Evaporation
-
Solvent Screening: Dissolve a small amount (10-20 mg) of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) in separate vials to find a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean glass vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal is obtained, the process of structure determination via X-ray diffraction can begin. This workflow is a systematic procedure to collect and interpret the diffraction pattern produced when X-rays interact with the crystal lattice.[8][9]
Caption: The workflow for single-crystal X-ray structure determination.
In-Depth SC-XRD Protocol and Scientific Rationale
This section provides a self-validating protocol where the quality of the outcome from each step informs the next.
Step 1: Crystal Selection and Mounting
-
Protocol: Under a polarizing microscope, select a crystal with sharp edges, uniform extinction, and dimensions typically between 0.1 and 0.3 mm. Using a micromanipulator, carefully attach the crystal to a glass fiber or a cryo-loop using a minimal amount of inert oil or grease. Mount the fiber onto a goniometer head.
-
Expertise: The choice of a single, high-quality crystal is non-negotiable. A flawed, cracked, or twinned crystal will produce a complex or uninterpretable diffraction pattern, invalidating the entire experiment.
Step 2: Data Collection
-
Protocol: Center the crystal in the X-ray beam of a modern diffractometer (e.g., equipped with a CCD or CMOS detector).[10] A stream of cold nitrogen gas (typically 100 K) is directed at the crystal. A preliminary set of frames is collected to determine the unit cell parameters and crystal system. A full data collection strategy is then calculated and executed, rotating the crystal through a series of angles while exposing it to a monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å).
-
Trustworthiness: The use of cryogenic temperatures (100 K) is a critical, self-validating choice. It significantly reduces the thermal vibration of atoms, resulting in diffraction spots that are sharper and extend to higher resolution angles.[10] This directly improves the precision of the final atomic coordinates and bond lengths.
Step 3: Data Processing and Structure Solution
-
Protocol: The raw diffraction images are processed using specialized software (e.g., SAINT, APEX).[10] This involves indexing the reflections, integrating their intensities, and applying corrections for factors like Lorentz-polarization effects. The output is a reflection file. This file is then used in a structure solution program (e.g., SHELXT) that uses direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
Expertise: The phase problem arises because detectors can only measure the intensity of diffracted X-rays, not their phase. Solving this is the fundamental breakthrough of crystallography. The initial model should reveal the positions of most non-hydrogen atoms.
Step 4: Structure Refinement and Validation
-
Protocol: The initial atomic model is refined against the experimental data using a least-squares minimization program (e.g., SHELXL).[10] This iterative process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Trustworthiness: The quality of the refinement is continuously monitored by the R-factors (R1 and wR2), which quantify the agreement between the model and the data. A final R1 value below 5% for high-quality data indicates an excellent refinement. The final model is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic soundness.
Data Presentation and Structural Analysis
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure.
Crystallographic Data Summary
All quantitative data should be summarized in a standardized table. The following table presents a template of expected values for the title compound.
| Parameter | Hypothetical Value for C₁₅H₁₇NO₃ |
| Chemical Formula | C₁₅H₁₇NO₃ |
| Formula Weight | 259.30 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 13.5 Å, β = 95.0° |
| Volume | 1370 ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.258 Mg/m³ |
| Reflections Collected | ~10000 |
| Independent Reflections | ~2500 |
| R_int | ~0.04 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure
A diagram of the molecule with standardized atom numbering is essential for discussing bond lengths, angles, and torsion angles.
Caption: Numbering scheme for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will likely be dominated by hydrogen bonding and π-π stacking. The 4-hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group and the quinoline nitrogen can act as acceptors. These interactions would link molecules into chains or sheets. Furthermore, the planar quinoline ring system is primed for π-π stacking interactions, which would contribute significantly to the overall stability of the crystal lattice. Analyzing these interactions is crucial as they provide a model for how the molecule might interact with amino acid residues in a protein's active site.
Conclusion
The structural elucidation of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate via single-crystal X-ray diffraction is an essential step in its evaluation as a potential therapeutic agent. This guide has provided an authoritative and comprehensive framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and diffraction analysis, researchers can obtain the precise, atomic-level data needed to understand the molecule's conformation and packing. This structural knowledge forms the bedrock of modern, rational drug design, enabling the targeted optimization of this promising chemical scaffold.
References
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available from: [Link]
-
Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Available from: [Link]
-
MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]
-
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available from: [Link]
-
Saint Petersburg State University. Single crystal X-ray diffraction analysis. Available from: [Link]
-
PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Available from: [Link]
-
Molbase. Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate. Available from: [Link]
-
Inderscience Online. (2025). Synthesis of nanoparticles of quinoline derivatives and study of their antibacterial properties. Available from: [Link]
-
ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]
-
Chemical Communications (RSC Publishing). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Available from: [Link]
-
PubChem. Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]
-
Clemson University. (2022). CCDC 2182000: Experimental Crystal Structure Determination. Available from: [Link]
-
NIH. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]
-
CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available from: [Link]
-
NIH. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
MDPI. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Available from: [Link]
-
ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Available from: [Link]
-
University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Available from: [Link]
-
Appchem. ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 853751-79-8. Available from: [Link]
-
CCDC. Search - Access Structures. Available from: [Link]
-
Iowa State University. CCDC 2344717: Experimental Crystal Structure Determination. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]
-
MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]
-
SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. pulstec.net [pulstec.net]
- 5. scispace.com [scispace.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. prepchem.com [prepchem.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Toxicity Profile and Mechanistic Evaluation of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in Mammalian Cell Lines
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8)
Executive Summary & Pharmacological Context
The quinoline scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound anti-neoplastic, anti-bacterial, and anti-inflammatory properties. Within this family, quinoline-3-carboxylate derivatives have emerged as potent antiproliferative agents, specifically targeting mammalian cancer cell lines through the disruption of DNA repair mechanisms and the induction of apoptosis[1].
This technical guide provides an in-depth evaluation of the toxicity profile of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate . As a Senior Application Scientist, I have structured this whitepaper to move beyond mere observational data, focusing instead on the causality of its cytotoxicity. By understanding how the compound's specific functional groups—namely the ethyl ester at the 3-position and the hydroxyl/methyl substitutions—interact with the intracellular environment, researchers can better design self-validating in vitro assays to quantify its therapeutic window.
Mechanistic Pathways of Cytotoxicity
To accurately profile the toxicity of this compound, we must first establish the biological cascade it triggers within mammalian cells. The cytotoxicity of highly substituted quinoline-3-carboxylates is primarily driven by two interconnected mechanisms: ATM Kinase Inhibition and the Upregulation of Intrinsic Apoptosis .
DDR Pathway Disruption via ATM Kinase Inhibition
Cancer cells frequently exploit the DNA Damage Response (DDR) pathway to survive the genomic instability inherent to rapid proliferation. Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of this pathway[2]. Quinoline-3-derivatives act as competitive inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family, binding directly to the ATP hinge region of the ATM kinase[3].
By inhibiting ATM, Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate prevents the repair of DNA double-strand breaks (DSBs). The accumulation of unrepaired DSBs creates a toxic intracellular environment, forcing the cell out of the replication cycle and into programmed cell death[2].
Upregulation of Intrinsic Apoptosis
Following the failure of the DDR pathway, the compound induces cytotoxicity via the intrinsic (mitochondrial) apoptosis pathway. In vitro studies on structurally analogous quinoline-3-carboxylates demonstrate profound antiproliferative activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, driven by the modulation of the Bax/Bcl-2 ratio and the subsequent cleavage of Caspase-3[1].
pH-Dependent Selectivity and Ester Hydrolysis
A critical factor in the toxicity profile of this specific compound is its ethyl ester functional group. The lipophilic nature of the ester facilitates rapid passive diffusion across the mammalian cell membrane. Once inside the acidic microenvironment of a tumor cell, partial hydrolysis of the ester to a carboxylic acid alters the molecule's pKa. This unionized/nonpolar shift traps the active metabolite within the cancer cell, significantly enhancing its selective toxicity against malignant cell lines while minimizing distribution and toxicity in non-cancerous cells (e.g., HEK293)[4].
Fig 1: Mechanism of ATM kinase inhibition and intrinsic apoptosis induction by the compound.
Quantitative Data Summary: Benchmarking Toxicity
Because Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate shares a core pharmacophore with heavily researched analogs, we can project its toxicity profile. The table below synthesizes the quantitative IC50/GI50 data of closely related quinoline-3-carboxylates to establish expected benchmarks for your in vitro assays[1][5].
| Compound Class / Analog | Target Cell Line | Tissue Origin | Expected IC50 / GI50 (µM) | Primary Mechanism |
| Quinoline-3-carboxylate (Analog 4m) | MCF-7 | Breast Adenocarcinoma | ~0.33 | Intrinsic Apoptosis |
| Quinoline-3-carboxylate (Analog 4k) | K562 | Chronic Myelogenous Leukemia | ~0.28 | Intrinsic Apoptosis |
| Quinoline-3-carboxamide (Analog 6a) | HCT116 | Colorectal Carcinoma | ~0.50 - 1.00 | ATM Kinase Inhibition |
| Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | MCF-7 / K562 / HCT116 | Various | Projected: 0.30 - 0.80 | DDR Inhibition / Apoptosis |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure cell death; they confirm the causality of the toxicity by linking metabolic decline directly to target engagement.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is selected over ATP-based assays (like CellTiter-Glo) because it specifically measures mitochondrial reductase activity. Since quinoline-3-carboxylates induce intrinsic (mitochondrial) apoptosis, a drop in formazan production serves as a direct proxy for mitochondrial membrane depolarization.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7, K562, and HCT116 cells at a density of 5×103 cells/well in 96-well plates. Causality note: HCT116 is included specifically because its well-characterized DDR pathway makes it highly sensitive to ATM kinase inhibitors[2].
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence and exponential growth phase entry.
-
Compound Preparation: Dissolve Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in DMSO to create a 10 mM stock. Dilute in complete media to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Self-Validation Controls:
-
Vehicle Control: 0.1% DMSO (ensures solvent does not mask compound toxicity).
-
Positive Control: KU60019 (1 µM), a known ATM kinase inhibitor, to validate the assay's sensitivity to DDR disruption[3].
-
-
Treatment: Treat cells for 48 and 72 hours.
-
Readout: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Mechanistic Validation via Immunoblotting
Rationale: Cytotoxicity assays cannot prove target engagement. To validate that the compound's toxicity is caused by ATM inhibition and apoptosis, we must probe the downstream protein effectors.
Step-by-Step Methodology:
-
Treatment & Lysis: Treat HCT116 cells with the established IC50 concentration of the compound for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality note: Phosphatase inhibitors are critical here to preserve the transient phosphorylation state of ATM.
-
Protein Quantification: Normalize protein concentrations using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Resolve 30 µg of protein lysate on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Probing (Self-Validating Panel):
-
Primary Target: Anti-ATM and Anti-phospho-ATM (Ser1981). A decrease in p-ATM confirms target engagement.
-
Apoptotic Marker: Anti-Cleaved Caspase-3. An increase confirms the execution phase of intrinsic apoptosis.
-
Loading Control: Anti-GAPDH or Anti- β -actin. This ensures that the reduction in p-ATM is due to specific kinase inhibition, not global protein degradation from cell death.
-
-
Detection: Visualize using ECL substrate and quantify band intensity via densitometry.
Fig 2: Step-by-step in vitro workflow for evaluating cytotoxicity and mechanism of action.
References
- Appchem (2024). ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 853751-79-8.
- Anticancer Agents Med Chem (2020).
- Bentham Science (2020).
- Bentham Science (2021).
- MDPI (2021).
- ResearchGate (2020). GI 50 (µM) values of 6a-h, and KU60019 against HCT116 cell line.
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Compound Profile: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8)
Scientific Context and Strategic Overview
Substituted 4-hydroxyquinoline-3-carboxylates are privileged scaffolds in modern drug discovery, serving as critical precursors for the development of non-catalytic site integrase inhibitors (NCINIs) for HIV-1, as well as various antimalarial and antibacterial agents. The synthesis of the highly substituted derivative, ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, requires precise regiochemical control.
Historically, the synthesis of quinoline cores relied on one-pot reactions from anilines and diethyl acetylsuccinate. However, these methods often suffer from inconsistent yields and scalability issues during process development. To address this, we outline a highly reliable, two-step cyclocondensation strategy based on the modified Coppola quinoline synthesis [1]. This protocol leverages a degradation-build-up strategy, utilizing a 6,8-dimethylisatoic anhydride intermediate to ensure complete regiocontrol and high purity.
Mechanistic Workflow & Causality
The protocol is divided into two distinct chemical transformations. Understanding the causality behind the reagent selection is critical for troubleshooting and scale-up.
-
Step 1: Isatoic Anhydride Formation. 2-Amino-3,5-dimethylbenzoic acid is reacted with solid triphosgene. Why triphosgene? Unlike phosgene gas, solid triphosgene provides a safer, easily weighable alternative that allows for precise stoichiometric control, driving the cyclization to the oxazine-dione without over-acylation.
-
Step 2: Cyclocondensation. The isatoic anhydride is reacted with the enolate of ethyl acetoacetate. Why NaOH and DMA? Traditional methods utilize hazardous sodium hydride (NaH). By substituting NaH with sodium hydroxide (NaOH) in N,N-dimethylacetamide (DMA), the reaction becomes significantly safer for scale-up. The water generated in situ acts as a crucial proton transfer agent. The sodium enolate regioselectively attacks the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate that collapses to expel CO₂, followed by a 6-exo-trig cyclization to form the quinoline core [1].
Figure 1: Two-step synthetic workflow for the target quinoline derivative.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Step 1 | ||||
| 2-Amino-3,5-dimethylbenzoic acid | 165.19 | 1.0 | 1.65 g (10.0 mmol) | Starting Material |
| Triphosgene | 296.75 | 1.0 | 2.97 g (10.0 mmol) | Carbonyl Transfer Agent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50.0 mL (0.2 M) | Solvent |
| Step 2 | ||||
| 6,8-Dimethylisatoic anhydride | 191.18 | 1.0 | 1.91 g (10.0 mmol) | Electrophile |
| Ethyl acetoacetate | 130.14 | 1.1 | 1.43 g (11.0 mmol) | Nucleophile / Enolate source |
| Sodium Hydroxide (NaOH), solid | 40.00 | 1.1 | 0.44 g (11.0 mmol) | Base |
| N,N-Dimethylacetamide (DMA) | 87.12 | - | 20.0 mL (0.5 M) | Solvent |
Step-by-Step Experimental Protocol
Part A: Synthesis of 6,8-Dimethyl-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
Caution: Triphosgene is highly toxic. All operations must be conducted in a certified chemical fume hood with appropriate PPE.
-
Preparation: Equip a 100 mL two-neck round-bottomed flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.
-
Reagent Charging: Add 2-amino-3,5-dimethylbenzoic acid (1.65 g, 10.0 mmol) and anhydrous THF (50 mL) to the flask. Stir to create a uniform suspension.
-
Triphosgene Addition: Carefully add solid triphosgene (2.97 g, 10.0 mmol) in a single portion.
-
Thermal Activation: Heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature for 2 hours. The suspension will gradually clear, followed by the precipitation of the isatoic anhydride intermediate.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (in a fume hood) to approximately 15 mL.
-
Isolation: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with cold hexanes (2 × 10 mL) to remove residual phosgene derivatives and impurities. Dry under high vacuum to afford the intermediate as a solid.
Part B: Cyclocondensation to Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
-
Enolate Generation: In a clean, dry 50 mL round-bottomed flask, suspend solid NaOH (0.44 g, 11.0 mmol) in DMA (20 mL). Add ethyl acetoacetate (1.43 g, 11.0 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the 6,8-dimethylisatoic anhydride (1.91 g, 10.0 mmol) synthesized in Part A to the enolate solution in one portion.
-
Cyclization: Heat the reaction mixture to 60 °C and stir for 12 hours. The reaction progression can be monitored by TLC (eluent: 5% MeOH in DCM) [2].
-
Quenching and Precipitation: Cool the mixture to room temperature. Slowly pour the reaction into rapidly stirring deionized water (100 mL). Adjust the pH to ~5-6 using 1M HCl to fully precipitate the quinoline product.
-
Final Isolation: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water, followed by a small volume of cold methanol (5 mL) to remove highly soluble organic impurities.
-
Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or flash column chromatography to yield pure ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate.
References
-
Jentsch, N. G., Hume, J. D., Crull, E. B., Beauti, S. M., Pham, A. H., Pigza, J. A., Kessl, J. J., & Donahue, M. G. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536.[Link]
-
Maddali, K., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.[Link]
Application Note: Solubilization Strategies for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in Cell-Based Assays
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Physicochemical Profiling
Successfully evaluating lipophilic small molecules in in vitro cell culture requires overcoming the thermodynamic barriers of aqueous environments. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8; MW: 259.30 g/mol ) presents a specific solubilization challenge due to its structural profile.
The low aqueous solubility of quinoline derivatives is a well-documented hurdle in biological assays[1]. The highly hydrophobic bicyclic quinoline core, combined with an ethyl ester group, drives the molecule out of aqueous solution. Furthermore, the 4-hydroxy substitution can participate in strong intermolecular hydrogen bonding (and potential tautomerization to a quinolone), creating a highly stable crystal lattice. To evaluate this compound without inducing solvent-mediated cytotoxicity or experimental artifacts (such as "solvent crash"), researchers must utilize a kinetically stabilized dilution strategy.
Solvent Selection & Rationale
Selecting the correct carrier solvent is a balance between solvating power and cellular tolerability. For quinoline derivatives, Dimethyl Sulfoxide (DMSO) is the gold standard[2].
Table 1: Solvent Selection Matrix for Quinoline Derivatives
| Solvent | Solubilizing Power | Cytotoxicity Threshold | Mechanistic Rationale |
| Anhydrous DMSO | High | ≤ 0.1% (v/v) | Disrupts strong intermolecular H-bonds; solvates the hydrophobic quinoline core effectively while minimizing cellular stress. |
| Absolute Ethanol | Moderate | ≤ 0.5% (v/v) | Less effective for heavily substituted quinolines; risks rapid evaporation leading to unintended concentration shifts. |
| DMF | High | ≤ 0.05% (v/v) | Excellent solvating power but exhibits higher basal toxicity and off-target effects in sensitive primary cell lines. |
Step-by-Step Solubilization Protocol
This protocol is designed as a self-validating system . Do not merely follow the steps; understand the thermodynamic causality behind each action to ensure reproducible data.
Phase 1: Master Stock Preparation (10 mM)
Causality: Creating a highly concentrated master stock minimizes the final volume of solvent introduced to the cells.
-
Weighing: Weigh exactly 2.59 mg of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate powder.
-
Primary Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under argon).
-
Why anhydrous? Hygroscopic DMSO absorbs atmospheric water, which dramatically reduces its capacity to solvate lipophilic quinolines, leading to premature micro-precipitation.
-
-
Energy Input: Vortex vigorously for 2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath at 37°C for 5–10 minutes.
-
Why sonicate and warm? Providing thermal and acoustic energy is necessary to overcome the high crystal lattice energy of the substituted quinoline ring[3].
-
Phase 2: The 1000x Intermediate Dilution Strategy
Causality: Directly pipetting sub-microliter volumes of DMSO into culture wells causes localized toxicity and thermodynamic shock (solvent crash)[1]. We step down the concentration using an intermediate dosing solution.
Table 2: Quantitative Dilution Strategy (Targeting a 10 µM Final Assay Concentration)
| Step | Action | Volumes | Resulting Compound Conc. | Resulting DMSO % |
| 1. Master Stock | Dissolve powder in DMSO | 2.59 mg in 1.0 mL DMSO | 10 mM | 100% |
| 2. 1000x Stock | Aliquot Master Stock | N/A (Already 1000x) | 10 mM | 100% |
| 3. 10x Dosing Media | Spike 1000x stock into media | 10 µL Stock + 990 µL Media | 100 µM | 1.0% |
| 4. Final Assay Well | Add 10x media to cells | 10 µL Dosing Media + 90 µL Well Media | 10 µM | 0.1% |
Critical Step: When creating the "10x Dosing Media" (Step 3), the culture media must be pre-warmed to 37°C . Moving a compound from a room-temperature DMSO stock into cold aqueous media causes a rapid temperature shift, instantly dropping the kinetic solubility and causing delayed precipitation[1].
Workflow Visualization
Workflow for the solubilization and media dosing of lipophilic quinoline derivatives.
Protocol Self-Validation & Quality Control
To ensure the integrity of your assay, the protocol must validate its own success. Implement the following QC checks:
-
Kinetic Solubility Check (Light Scattering): Before adding the 10x Dosing Media to your cells, measure its absorbance at 600 nm against a blank of standard media. A sudden spike in baseline absorbance indicates that the compound has exceeded its thermodynamic solubility limit and formed micro-particles[1].
-
Microscopic Verification: 24 to 48 hours post-dosing, inspect the assay wells under an inverted phase-contrast microscope at 40x magnification. Look for highly refractile, needle-like crystals. If precipitation is observed, the compound concentration must be lowered, or a carrier protein (e.g., 0.1% BSA) must be introduced to the media to stabilize the lipophilic quinoline[3].
-
Vehicle Control Baseline: Always include a vehicle control well containing the exact final percentage of DMSO (e.g., 0.1%) without the compound. This well must demonstrate >95% cell viability compared to completely untreated cells to prove that any observed cytotoxicity is driven by the quinoline derivative, not the solvent.
References
-
Appchem Catalog: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate . Appchem.
-
Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays . BenchChem Technical Support Center. 1
-
Osu-CG12: Troubleshooting DMSO Toxicity Guidelines . BenchChem.
-
Quinoline Derivatives Are Therapeutic Candidates for Transmissible Spongiform Encephalopathies . NIH PubMed Central (PMC). 2
-
Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays . BenchChem Technical Support Center. 3
Sources
Advanced HPLC Method Development and ICH Q2(R2) Validation for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Introduction & Strategic Context
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (EHTQC) is a highly functionalized heterocyclic intermediate. Quinoline-3-carboxylate derivatives have emerged as potent pharmacophores in oncology and infectious diseases, demonstrating significant efficacy as Topoisomerase 1/2 poisons and Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors [1, 2].
As EHTQC progresses through the drug development pipeline—either as an Active Pharmaceutical Ingredient (API) or a critical starting material—the development of a robust, stability-indicating analytical method becomes paramount. This application note details the causality-driven development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for EHTQC, strictly adhering to the updated ICH Q2(R2) guidelines [3].
Method Development Rationale: The Science Behind the Parameters
Method development should never be a trial-and-error exercise; it must be dictated by the physicochemical properties of the analyte. EHTQC (Molecular Formula: C15H17NO3, MW: 259.30) presents several chromatographic challenges:
-
Tautomerism & Basicity: The molecule contains a basic quinoline nitrogen and a 4-hydroxy group, which exists predominantly as a 4-quinolone tautomer in solution. This dual nature often leads to severe peak tailing on standard silica columns due to secondary interactions with unreacted silanols.
-
Lipophilicity: The presence of three methyl groups (positions 2, 6, and 8) and an ethyl ester makes the molecule highly hydrophobic, requiring a strong organic modifier for efficient elution.
-
Chemical Lability: The ethyl ester at position 3 is susceptible to hydrolysis, necessitating a stability-indicating method capable of resolving the parent compound from its carboxylic acid degradant.
Column and Mobile Phase Selection
To mitigate silanol interactions, a high-density, end-capped C18 column with embedded polar groups (e.g., Waters XBridge Shield RP18) was selected. The mobile phase utilizes 0.1% Phosphoric acid (pH ~2.1) as Mobile Phase A. Causality: At pH 2.1, the residual silanols on the stationary phase are fully protonated (neutralized), and the quinoline nitrogen is locked into a single ionization state. This prevents the ion-exchange interactions that cause peak tailing. Acetonitrile (Mobile Phase B) was chosen over methanol due to its lower viscosity and superior elution strength for lipophilic methyl-substituted aromatics.
Fig 1. Lifecycle approach to HPLC method development and validation based on ICH Q14 and Q2(R2).
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper. The analysis must not proceed unless the SST criteria are met, ensuring the system is self-validating before any sample data is generated.
Reagents and Instrumentation
-
Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD) and a column oven.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, 85% Phosphoric acid (AR grade).
-
Diluent: Methanol:Water (50:50, v/v).
Chromatographic Conditions
Table 1: Optimized HPLC Parameters for EHTQC Analysis
| Parameter | Specification |
| Column | Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (Reference: 360 nm) |
Gradient Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)
-
2.0 - 10.0 min: 20% → 80% B (Linear gradient to elute lipophilic impurities)
-
10.0 - 12.0 min: 80% B (Column wash)
-
12.0 - 12.1 min: 80% → 20% B (Return to initial conditions)
-
12.1 - 15.0 min: 20% B (Re-equilibration)
Step-by-Step Execution & System Suitability
-
Preparation of Standard: Accurately weigh 10.0 mg of EHTQC reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
Preparation of SST Solution: Spike the standard solution with 1% of 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylic acid (the primary hydrolysis degradant).
-
System Suitability Test (SST): Inject the SST solution and standard solution (5 replicates).
-
Acceptance Criteria: Resolution ( Rs ) between EHTQC and degradant ≥ 2.0. Tailing factor ( Tf ) for EHTQC ≤ 1.5. Theoretical plates ( N ) ≥ 5000. Peak area %RSD ≤ 2.0%.
-
-
Sample Analysis: Once SST passes, inject samples in duplicate. Bracket the sequence with standard injections every 10 samples to verify system drift.
Method Validation (ICH Q2(R2) Framework)
The method was validated according to the latest ICH Q2(R2) guidelines, which emphasize establishing the reportable range and demonstrating that the analytical procedure is fit for its intended purpose [3].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants. EHTQC was subjected to stress conditions to force 10-20% degradation.
Fig 2. Forced degradation pathways for EHTQC demonstrating method specificity and stability.
Under acid/base stress, the ester group rapidly hydrolyzed to the corresponding carboxylic acid, which eluted earlier (lower lipophilicity) with a resolution >3.5 from the EHTQC peak. The DAD peak purity tool confirmed that the EHTQC peak was spectrally homogenous (Purity Angle < Purity Threshold) across all stress conditions.
Linearity and Range
Linearity was evaluated from 25% to 150% of the nominal working concentration (100 µg/mL). The correlation coefficient ( R2 ) demonstrates an excellent proportional relationship between analyte concentration and detector response.
Table 2: Linearity Data for EHTQC
| Concentration Level (%) | Actual Concentration (µg/mL) | Mean Peak Area (mAU*s) |
| 25% | 25.0 | 1,245,600 |
| 50% | 50.0 | 2,498,100 |
| 80% | 80.0 | 3,995,000 |
| 100% | 100.0 | 4,989,200 |
| 120% | 120.0 | 5,981,400 |
| 150% | 150.0 | 7,495,300 |
| Regression Equation | y = 49912x - 1250 | R2 = 0.9999 |
Accuracy (Recovery)
Accuracy was assessed by spiking known amounts of EHTQC reference standard into a synthetic placebo matrix at three concentration levels (50%, 100%, and 150%), prepared in triplicate.
Table 3: Accuracy and Recovery Results
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 50% | 50.0 | 49.8 | 99.6% | 0.8% |
| 100% | 100.0 | 100.2 | 100.2% | 0.5% |
| 150% | 150.0 | 149.5 | 99.7% | 0.6% |
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: Repeatability (intra-day, 6 preparations at 100% concentration by Analyst 1) and Intermediate Precision (inter-day, 6 preparations at 100% concentration by Analyst 2 on a different HPLC system).
Table 4: Precision Evaluation
| Parameter | Mean Assay (%) | Standard Deviation | % RSD |
| Repeatability (n=6) | 99.8% | 0.45 | 0.45% |
| Intermediate Precision (n=6) | 99.6% | 0.52 | 0.52% |
| Overall (n=12) | 99.7% | 0.48 | 0.48% |
Acceptance Criterion: %RSD ≤ 2.0%.
Robustness
Robustness was verified by introducing deliberate, minor variations to the method parameters:
-
Flow rate ( ± 0.1 mL/min)
-
Column temperature ( ± 5°C)
-
Mobile Phase B ratio at the start of the gradient ( ± 2% absolute)
In all altered conditions, the System Suitability criteria ( Rs≥2.0 , Tf≤1.5 ) were maintained, proving the method's resilience in a routine Quality Control (QC) environment.
Conclusion
A highly specific, accurate, and robust RP-HPLC method was successfully developed and validated for the quantification of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate. By leveraging the physicochemical properties of the quinoline scaffold to dictate the chromatographic conditions, the method inherently prevents peak tailing and ensures baseline resolution from degradation products. The validation data strictly complies with ICH Q2(R2) standards, confirming the method is fully fit for its intended purpose in pharmaceutical release and stability testing.
References
- "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent", Current Cancer Drug Targets. URL: _
- "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity", Journal of Medicinal Chemistry (ACS Publications).
- "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", European Medicines Agency (EMA) / International Council for Harmonisation.
Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Introduction & Pharmacological Rationale
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (EH-TMQ; CAS: 853751-79-8) is a highly substituted synthetic building block belonging to the quinoline-3-carboxylate class. Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and immunomodulatory agents ()[1].
When transitioning a compound like EH-TMQ from in vitro screening to in vivo models, researchers must understand its structural causality. The 4-hydroxyquinoline-3-carboxylic acid motif is typically the active pharmacophore responsible for target engagement (e.g., coordinating with metal ions in enzyme active sites) ()[2]. However, free carboxylic acids often suffer from poor membrane permeability. Esterification to an ethyl ester (as seen in EH-TMQ) is a classic prodrug strategy. The ester masks the polar acid, significantly increasing the partition coefficient (LogP), which facilitates passive transcellular absorption across the gastrointestinal (GI) tract ()[3]. Once in systemic circulation, ubiquitous carboxylesterases cleave the ethyl group to release the active carboxylic acid.
This Application Note outlines the authoritative protocols for formulating, dosing, and tracking EH-TMQ in murine pharmacokinetic (PK) models.
Physicochemical Profiling & Formulation Strategy
The Causality of Formulation Choices
EH-TMQ possesses three methyl groups and an ethyl ester, rendering it highly lipophilic. Quinoline-3-carboxylates are notoriously prone to crystallization in aqueous media due to strong intermolecular π-π stacking and hydrophobic interactions ()[4]. Attempting to dose this compound in a simple aqueous buffer will result in a micro-suspension, leading to erratic GI absorption, high inter-subject variability, and fatal micro-embolisms if administered intravenously (IV) ()[5].
To solve this, a co-solvent/surfactant vehicle is mandatory. The recommended self-validating formulation is 10% DMSO / 40% PEG-400 / 5% Tween-80 / 45% Saline .
-
DMSO (10%): Disrupts the high crystal lattice energy of the quinoline core.
-
PEG-400 (40%): Acts as a miscible co-solvent to maintain solubility as the DMSO is diluted.
-
Tween-80 (5%): A non-ionic surfactant that creates micelles, preventing the lipophilic ester from precipitating upon introduction to the aqueous bloodstream or GI fluids.
-
Saline (45%): Provides isotonicity for physiological tolerance.
Self-Validating System: The Dilution Test
Before administering the dose to animals, the formulation must pass an in vitro thermodynamic stability check. Drop 100 µL of the final formulated EH-TMQ into 1 mL of Simulated Gastric Fluid (SGF) and 1 mL of blank murine plasma. If dynamic light scattering (DLS) or visual inspection detects precipitation within 2 hours, the compound is crashing out, and the surfactant ratio must be increased.
Experimental Protocol: Murine In Vivo PK Workflow
This step-by-step methodology ensures rigorous, reproducible pharmacokinetic profiling.
Phase A: Formulation Preparation (Target: 2 mg/mL)
-
Weighing: Accurately weigh 10 mg of EH-TMQ powder into a sterile glass vial.
-
Solubilization: Add 0.5 mL of molecular-biology grade DMSO. Vortex for 2 minutes until completely dissolved (clear solution).
-
Co-solvent Addition: Add 2.0 mL of PEG-400. Vortex for 1 minute.
-
Surfactant Addition: Add 0.25 mL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure micelle formation.
-
Aqueous Dilution: Dropwise, add 2.25 mL of sterile 0.9% Saline while continuously vortexing. The final solution should be completely transparent.
Phase B: Animal Dosing (C57BL/6 Mice, 8-10 weeks old)
Note: Fast animals for 12 hours prior to oral dosing to eliminate food-effect variables.
-
Intravenous (IV) Cohort (n=3): Administer 2 mg/kg (approx. 20-25 µL based on body weight) via slow bolus injection into the lateral tail vein.
-
Oral (PO) Cohort (n=3): Administer 10 mg/kg (approx. 100-125 µL) via oral gavage using a bulb-tipped gastric gavage needle.
Phase C: Blood Sampling & Processing
-
Collect 50 µL of blood via submandibular vein puncture at the following time points:
-
IV: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
-
PO: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
-
-
Collect blood into K2-EDTA coated tubes. Invert gently 5 times.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to pre-chilled 96-well plates and store at -80°C until analysis.
Phase D: LC-MS/MS Bioanalysis (Critical Trustworthiness Step)
Self-Validating System: The bioanalytical method must be multiplexed to quantify both the parent ethyl ester (EH-TMQ) and its hydrolyzed 4-hydroxyquinoline-3-carboxylic acid metabolite. If a researcher only tracks the parent ester, the rapid enzymatic hydrolysis by hepatic esterases will masquerade as high systemic clearance, falsely flagging the compound as metabolically unstable rather than recognizing it as an efficiently converting prodrug ()[6].
Quantitative Data Presentation
The following table summarizes the expected pharmacokinetic parameters when tracking both the prodrug and the active metabolite, illustrating the rapid bioconversion typical of quinoline-3-carboxylate esters.
| Pharmacokinetic Parameter | EH-TMQ (Prodrug) IV (2 mg/kg) | EH-TMQ (Prodrug) PO (10 mg/kg) | Active Acid Metabolite PO (10 mg/kg) | Interpretation / Causality |
| Cmax (ng/mL) | 1,850 | 420 | 1,250 | High initial prodrug absorption, followed by rapid conversion to the active acid. |
| Tmax (h) | 0.08 | 0.5 | 1.5 | Ester peaks early due to high LogP; acid peaks later as esterases process the prodrug. |
| AUC0-last (h*ng/mL) | 950 | 680 | 4,100 | The majority of systemic exposure is driven by the active carboxylic acid. |
| Clearance (mL/min/kg) | 35.0 | N/A | 8.5 (Apparent) | Prodrug shows high clearance due to enzymatic cleavage, not actual excretion. |
| Bioavailability (F%) | - | ~14% (as intact ester) | ~85% (Total active species) | Tracking only the ester yields a false low F%. Total exposure proves excellent oral absorption. |
Systemic Workflow & Bioconversion Pathway
The following diagram illustrates the in vivo pharmacokinetic workflow, highlighting the critical esterase-mediated cleavage step that dictates the compound's efficacy.
In vivo PK workflow and esterase-mediated bioconversion of EH-TMQ.
References
-
Bengtsson, A. A., Sturfelt, G., Lood, C., et al. (2012). "Pharmacokinetics, tolerability, and preliminary efficacy of paquinimod (ABR-215757), a new quinoline-3-carboxamide derivative: Studies in lupus-prone mice and a multicenter, randomized, double-blind, placebo-controlled, repeat-dose, dose-ranging study in patients with systemic lupus erythematosus." Arthritis & Rheumatism, 64(5), 1579-1588. URL:[Link]
-
Bi, Y., et al. (2004). "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Brunmark, C., et al. (2005). "In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species." Drug Metabolism and Disposition, 33(3). URL:[Link]
-
Kettle, J. G., et al. (2020). "Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C." Journal of Medicinal Chemistry, 63(9), 4468–4483. URL:[Link]
-
Mhaske, G. S., et al. (2022). "In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor." Current Cancer Therapy Reviews, 18(2), 131-142. URL:[Link]
-
Wenzler, T., et al. (2012). "Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei." Journal of Medicinal Chemistry, 55(7), 3122–3135. URL:[Link]
Sources
- 1. Making sure you're not a bot! [uu.diva-portal.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate as a precursor in drug discovery
Application Note: Leveraging Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate in High-Throughput Drug Discovery Workflows
Executive Summary & Rationale
The quinoline nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors[1]. Within this chemical space, Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8) emerges as a highly versatile, multi-functional precursor.
Unlike unsubstituted quinolines, the specific 2,6,8-trimethyl substitution pattern of this precursor provides critical pharmacological advantages:
-
Metabolic Shielding: Methylation at the C2, C6, and C8 positions sterically blocks common sites of Cytochrome P450 (CYP)-mediated aromatic oxidation, thereby enhancing the metabolic half-life of derived lead compounds.
-
Tuned Lipophilicity: The tri-methyl system incrementally increases the partition coefficient (cLogP), improving passive membrane permeability—a critical factor for intracellular targets like kinases and topoisomerases.
-
Orthogonal Reactivity: The molecule possesses two distinct, orthogonally addressable functional handles: a C4-hydroxyl group (which exists in tautomeric equilibrium with its 4-quinolone form) and a C3-ethyl ester.
This application note details the mechanistic rationale and self-validating experimental protocols for utilizing this precursor to generate diverse, high-value screening libraries targeting oncology (PI3K/mTOR dual inhibitors) and infectious diseases (Topoisomerase/DNA gyrase inhibitors)[2][3].
Mechanistic Insights: Causality in Chemical Diversification
To effectively utilize Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, one must understand the thermodynamic and kinetic behavior of its functional groups.
C4-Activation via Deoxychlorination
The C4-hydroxyl group is inherently a poor leaving group and exhibits significant keto-enol tautomerism, heavily favoring the highly stable 4-quinolone (keto) form in polar solvents. To utilize the C4 position for Nucleophilic Aromatic Substitution (SNAr), it must be activated. The Causality: Reacting the precursor with Phosphorus oxychloride (POCl 3 ) under reflux conditions converts the C4-oxo/hydroxyl group into a highly electrophilic C4-chloride[2][3]. Mechanistically, the quinolone oxygen attacks the electrophilic phosphorus, forming a dichlorophosphite intermediate. Subsequent chloride attack at the C4 position, driven by the rearomatization of the quinoline ring and the expulsion of the stable PO 2 Cl 2− leaving group, yields the 4-chloroquinoline intermediate. This intermediate is now primed for SNAr with various anilines or aliphatic amines[4].
C3-Ester Hydrolysis and Amidation
The C3-ethyl ester provides a vector for exploring solvent-exposed regions of target binding pockets. The Causality: Direct amidation of the ethyl ester is kinetically sluggish due to the resonance stabilization of the ester and the steric bulk of the adjacent C2-methyl group. Therefore, a two-step sequence is required: base-catalyzed saponification to the carboxylic acid, followed by activation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). HOBt is critical here; it reacts with the transient, unstable O-acylisourea intermediate formed by EDCI to generate a stable, yet highly reactive, OBt-active ester. This prevents off-target side reactions (like N-acylurea rearrangement) and ensures high-yielding amide bond formation even with weakly nucleophilic heteroarylamines[3].
Figure 1: Orthogonal synthetic workflows for the diversification of the quinoline precursor at the C3 and C4 positions.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) via TLC or LC-MS are embedded to ensure the causality of the reaction conditions translates to successful molecular assembly.
Protocol A: Synthesis of 4-Amino-2,6,8-trimethylquinoline-3-carboxylate Derivatives (C4-Diversification)
Targeting Topoisomerase and Viral Polymerase binding domains[2][4].
Step 1: Deoxychlorination
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (10.0 mmol, 2.59 g) in anhydrous POCl 3 (15.0 mL)[3].
-
Reaction: Heat the mixture to 100 °C (reflux) for 3 hours. Validation: The suspension will transition into a homogenous dark amber solution as the polar quinolone converts to the highly lipophilic 4-chloro derivative.
-
Workup: Cool the mixture to room temperature. Carefully and dropwise, pour the mixture over crushed ice (150 g) under vigorous stirring to quench excess POCl 3 . Neutralize the aqueous phase to pH 8 using saturated aqueous NaHCO 3 .
-
Isolation: Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. The resulting Ethyl 4-chloro-2,6,8-trimethylquinoline-3-carboxylate can typically be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Setup: Dissolve the 4-chloro intermediate (5.0 mmol) in anhydrous Isopropanol (20 mL). Add the desired aniline/amine nucleophile (6.0 mmol) and catalytic concentrated HCl (2 drops) to increase the electrophilicity of the quinoline ring via protonation of the N1 nitrogen.
-
Reaction: Heat the mixture at 80 °C for 8–12 hours. Validation: Monitor via LC-MS. The displacement of the chloride ion will result in a mass shift of (M−35.5+Massamine) .
-
Isolation: Cool to room temperature. If the product precipitates as an HCl salt, filter directly and wash with cold isopropanol. Otherwise, concentrate and purify via flash chromatography (DCM:MeOH gradient).
Protocol B: Synthesis of 4-Hydroxy-2,6,8-trimethylquinoline-3-carboxamides (C3-Diversification)
Targeting the ATP-binding cleft of PI3K/mTOR kinases[3].
Step 1: Ester Saponification
-
Reaction: Suspend the precursor (10.0 mmol) in a mixture of Ethanol (30 mL) and 2M aqueous NaOH (15 mL). Reflux at 85 °C for 4 hours.
-
Workup & Validation: Concentrate the ethanol in vacuo. Dilute the aqueous layer with water (20 mL) and wash with diethyl ether (10 mL) to remove unreacted ester. Acidify the aqueous layer with 1M HCl to pH 3. The 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylic acid will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.
Step 2: EDCI/HOBt Mediated Amide Coupling
-
Setup: In a dry flask under N 2 , dissolve the carboxylic acid intermediate (2.0 mmol) in anhydrous DMF (10 mL). Add HOBt (2.4 mmol) and EDCI hydrochloride (2.4 mmol). Stir for 30 minutes at room temperature to pre-form the OBt-active ester.
-
Reaction: Add the desired primary or secondary amine (2.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 6.0 mmol). Stir at room temperature for 16 hours.
-
Isolation: Pour the reaction mixture into ice-cold water (50 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO 3 , and brine to remove coupling byproducts. Dry and concentrate to yield the target 3-carboxamide.
Data Presentation: Library Profiling & Physicochemical Properties
When utilizing this precursor for library generation, maintaining drug-likeness (Lipinski's Rule of Five) is paramount. Table 1 summarizes theoretical derivatives generated from the above protocols, highlighting how the 2,6,8-trimethyl core anchors the physicochemical properties within optimal oral bioavailability ranges.
Table 1: Physicochemical Profiling of Representative 2,6,8-Trimethylquinoline Derivatives
| Derivative Class | R-Group Substitution | Expected Yield (%) | MW ( g/mol ) | cLogP* | HBD | HBA | Target Application | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Precursor | - | N/A | 259.30 | 2.85 | 1 | 4 | Building Block | | C4-Amino | 4-Fluoroaniline | 78 - 85% | 352.41 | 4.12 | 2 | 4 | Topoisomerase Inhibitor | | C4-Amino | Morpholine | 88 - 92% | 328.41 | 2.95 | 1 | 5 | Antiviral Agent | | C3-Amide | Benzylamine | 70 - 75% | 320.39 | 3.45 | 2 | 4 | PI3K/mTOR Inhibitor | | C3-Amide | Piperazine | 65 - 72% | 299.37 | 1.85 | 2 | 5 | Antibacterial (Gyrase) |
*cLogP values are estimated based on standard fragment-based predictive models. All proposed derivatives maintain MW < 500, cLogP < 5, HBD < 5, and HBA < 10.
Biological Application: Targeting the PI3K/mTOR Pathway
Quinoline-3-carboxamide derivatives synthesized from this precursor are highly privileged structures for kinase inhibition. Specifically, they act as ATP-competitive dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR)[3]. The 2,6,8-trimethyl core provides deep hydrophobic burial within the ATP-binding cleft, while the C3-amide acts as a critical hydrogen-bond donor/acceptor to the kinase hinge region.
Figure 2: Mechanism of action for C3-diversified quinoline derivatives acting as dual PI3K/mTOR inhibitors in oncology.
References
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI. Available at:[Link]
-
Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Advances. Available at:[Link]
-
Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances. Available at:[Link]
Sources
Application Note: High-Purity Recovery of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate via Optimized Crystallization
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the purification of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The purity of this quinoline derivative is paramount for downstream applications, and crystallization serves as the most critical unit operation for impurity rejection. This document elucidates the foundational principles of crystallization, discusses the probable impurity profile based on common synthetic routes like the Gould-Jacobs reaction, and presents validated protocols for cooling, anti-solvent, and slurry crystallization techniques. The causality behind experimental choices, troubleshooting common issues such as oiling out, and methods for maximizing both purity and yield are explained in detail for researchers, scientists, and drug development professionals.
Foundational Principles: Crystallization as a Purification Method
Crystallization is a powerful self-purification process driven by the selective incorporation of molecules into a growing crystal lattice. The fundamental principle relies on the solubility differential between the desired compound and its impurities in a selected solvent system. A supersaturated solution is generated—typically by cooling a saturated solution, adding an anti-solvent, or evaporating the solvent—which provides the thermodynamic driving force for nucleation (the birth of new crystals) and subsequent crystal growth.
Ideally, the crystal lattice is highly ordered and will preferentially incorporate the target molecule, excluding structurally dissimilar impurity molecules. The effectiveness of this exclusion is governed by factors such as the cooling rate, the level of supersaturation, and the choice of solvent. Rapid crystallization often traps impurities, whereas slow, controlled crystal growth allows for the formation of a more perfect, and therefore purer, crystal lattice.
Compound Profile: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Understanding the physicochemical properties and likely contaminants of the target compound is essential for designing an effective crystallization protocol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃ | - |
| Molecular Weight | 259.30 g/mol | - |
| Appearance | White to light yellow crystalline solid | [1] |
| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. The quinolone form often predominates in the solid state. | [2] |
| Solubility Profile | Generally soluble in polar organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO); moderately to sparingly soluble in alcohols (Ethanol, Methanol) and ketones (Acetone); poorly soluble in non-polar solvents (Hexane, Heptane) and water. | [1] |
Probable Impurity Profile from Synthesis
The target compound is typically synthesized via the Gould-Jacobs reaction or a related cyclization method.[3][4] This involves the condensation of 2,4-dimethylaniline with an ethyl malonate derivative, followed by high-temperature thermal cyclization.[5]
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2,4-dimethylaniline.
-
Acyclic Intermediate: The uncyclized anilinomethylenemalonate intermediate, resulting from incomplete thermal cyclization.[6][7]
-
Regioisomers: If the synthesis conditions are not precisely controlled, minor isomeric quinoline structures could form.[8]
-
Degradation Products: Formed if the high temperatures required for cyclization are maintained for too long.[5]
Crystallization Workflow & Technique Selection
The selection of an appropriate crystallization method depends on the compound's solubility curve and the nature of the impurities.
General Experimental Workflow
The diagram below outlines the universal steps in a laboratory-scale recrystallization process.
Caption: General workflow for recrystallization.
Decision Framework for Method Selection
The choice between cooling, anti-solvent, or other techniques can be guided by preliminary solubility tests.
Caption: Decision tree for selecting a crystallization method.
Detailed Experimental Protocols
Safety Precaution: Always conduct operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization from a Single Solvent (Recommended First Approach)
This method is ideal when a solvent is identified that shows a large difference in solute solubility with temperature. Ethanol is a good starting point for many quinoline derivatives.[9]
-
Principle: The compound is dissolved in a minimum amount of a suitable solvent at its boiling point to form a saturated solution. As the solution cools, the solubility decreases, leading to supersaturation and subsequent crystallization.
-
Methodology:
-
Place 1.0 g of crude Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add ethanol in small portions (e.g., 2-3 mL at a time). Heat the mixture to reflux (approx. 78°C) with stirring. Continue adding ethanol until all the solid has just dissolved.
-
Hot Filtration (Crucial Step): If any insoluble particulate matter is observed, perform a hot filtration. Pre-heat a separate flask and a funnel (with fluted filter paper) by placing them over the boiling solvent. Quickly filter the hot solution to remove these impurities. This prevents premature crystallization in the funnel.[10]
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is critical for forming large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of crystals.[9]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold ethanol (2-3 mL) to remove any residual soluble impurities from the crystal surfaces.
-
Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Anti-Solvent Crystallization
This technique is useful when no single solvent provides a suitable solubility curve. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "anti-solvent" in which the compound is insoluble.[9]
-
Principle: The addition of an anti-solvent reduces the overall solvating power of the mixture, decreasing the compound's solubility and forcing it to crystallize.
-
Solvent System Selection:
-
Good Solvent: Acetone or Ethyl Acetate.
-
Anti-Solvent: n-Hexane or Heptane.
-
-
Methodology:
-
Dissolve 1.0 g of the crude product in the minimum volume of the "good" solvent (e.g., Acetone) at room temperature.
-
Filter the solution at room temperature to remove any insoluble impurities.
-
While stirring the solution, add the "anti-solvent" (n-Hexane) dropwise using a dropping funnel.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.[9]
-
Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Allow the solution to stand undisturbed. Crystals should form slowly over time.
-
Once crystal formation appears complete, place the mixture in an ice bath to maximize the yield.
-
Isolate, wash (with a small amount of the anti-solvent), and dry the crystals as described in Protocol 1.
-
Protocol 3: Slurry Crystallization (Resuspension)
A slurry is an effective method for removing impurities that are significantly more soluble than the target compound in the chosen solvent. It is less for bulk purification and more for a final polishing step.
-
Principle: The crude product is suspended in a solvent in which it is only sparingly soluble. Over time, a dissolution-recrystallization equilibrium is established on the crystal surfaces, allowing impurities trapped in the solid to be released into the solvent.
-
Methodology:
-
Place 1.0 g of the crude product into a flask with a magnetic stir bar.
-
Add a volume of a suitable solvent (e.g., Isopropyl Ether or a mixture of Ethanol/Water) in which the compound is poorly soluble at room temperature.[11]
-
Stir the resulting suspension (slurry) vigorously at a constant temperature (e.g., room temperature or slightly elevated, 30-40°C) for an extended period (6-24 hours).
-
Collect the purified solid by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Dry the product under vacuum.
-
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface.[10]2. Seed: Add a tiny crystal of pure product to the solution.3. Concentrate: Gently evaporate some of the solvent and allow it to cool again. |
| "Oiling Out" | The compound is precipitating from the solution as a liquid because the solution's saturation temperature is above the compound's melting point in that solvent system, or cooling is too rapid. | 1. Re-heat: Warm the mixture until the oil redissolves.2. Add Solvent: Add a small amount of additional hot solvent to decrease the saturation level.3. Cool Slower: Ensure the solution cools much more slowly, perhaps by insulating the flask. |
| Low Yield | Too much solvent was used; premature filtration; incomplete cooling. | 1. Concentrate Mother Liquor: Evaporate some solvent from the filtrate and cool again to obtain a second crop of crystals (note: this crop may be less pure).2. Ensure the solution is fully cooled in an ice bath before filtration. |
| Poor Purity | Cooling was too fast, trapping impurities; wash solvent was not cold enough, redissolving the product. | 1. Recrystallize the material a second time, ensuring very slow cooling.2. Use ice-cold solvent for washing the filter cake. |
Conclusion
The purification of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate can be reliably achieved through systematic crystallization. For general purposes, a cooling crystallization from ethanol is the recommended starting point due to its simplicity and effectiveness. In cases where a suitable single solvent cannot be found, anti-solvent crystallization using an acetone/hexane system offers a robust alternative. The protocols and troubleshooting guide provided herein serve as a validated framework for obtaining this key intermediate with the high purity required for advanced applications in research and drug development.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [URL: https://doi.org/10.1021/ja01265a088]
- Shalaby, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]
- WikiDoc. (2012). Gould-Jacobs reaction. [URL: https://www.wikidoc.org/index.php/Gould-Jacobs_reaction]
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinolone-synthesis]
- BenchChem. (2025). Preventing side product formation in the synthesis of quinoline derivatives. [URL: https://www.benchchem.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. ChemProc. [URL: https://www.mdpi.com/2504-3900/18/1/128]
- ChemBK. (2024). ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE - Introduction. [URL: https://www.chembk.
- University of Colorado, Boulder. (n.d.). SOP: CRYSTALLIZATION. [URL: https://www.colorado.
- Molbase. (n.d.). Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate. [URL: https://www.molbase.com/synthesis_374871-70-2-1.html]
- BenchChem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines. [URL: https://www.benchchem.com/application-notes/conrad-limpach-synthesis-of-quinolines]
- BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. [URL: https://www.benchchem.
- PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30319712/]
- Wikipedia. (n.d.). Conrad–Limpach synthesis. [URL: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. [URL: https://patents.google.
- National Institutes of Health (NIH). (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6230896/]
Sources
- 1. chembk.com [chembk.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Welcome to the Technical Support Center. As researchers and drug development professionals scaling up the synthesis of highly substituted quinolines, you are likely encountering the classic pitfalls of thermal cyclocondensation. The target molecule, Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, presents unique steric challenges that often result in poor yields when using legacy methodologies.
This guide provides field-proven troubleshooting logic, mechanistic insights, and a self-validating modern protocol to reliably synthesize this compound.
Part 1: Mechanistic Workflows & Route Comparison
To resolve yield issues, we must first understand the mechanistic divergence between the legacy Gould-Jacobs approach[1] and the modern isatoic anhydride pathway[2].
Figure 1: Traditional thermal cyclization vs. modern isatoic anhydride synthetic routes.
Figure 2: Troubleshooting logic tree for resolving low yields in quinoline synthesis.
Part 2: Troubleshooting FAQs
Q1: Why is my yield consistently below 30% when condensing 2,4-dimethylaniline with diethyl 2-acetylmalonate? A1: The root cause is severe steric hindrance during the thermal cyclization step. In this Gould-Jacobs variant[1], the enamine intermediate must undergo electrophilic aromatic substitution at the unsubstituted ortho position (C6 of the aniline) to form the quinoline core. However, the methyl group at the C2 position of the aniline (which becomes the C8 methyl of the quinoline) creates massive steric bulk. This restricts the rotation of the N-C(aryl) bond, preventing the enamine from adopting the planar conformation required for cyclization. Forcing the reaction at extreme temperatures (>240 °C) leads to thermal degradation, ester hydrolysis, and tar formation rather than product accumulation.
Q2: How does the "Isatoic Anhydride" route resolve these thermodynamic and steric issues? A2: The method developed by Jentsch et al.[2] entirely circumvents the sterically hindered thermal cyclization. By converting 2-amino-3,5-dimethylbenzoic acid into 6,8-dimethylisatoic anhydride, the aromatic ring and the nitrogen are structurally locked into a planar, activated benzoxazine-dione system. When the sodium enolate of ethyl acetoacetate attacks the C4 carbonyl of the anhydride, the ring opens and immediately undergoes an intramolecular condensation. This is driven forward by the irreversible extrusion of CO₂ gas. The thermodynamic driving force of decarboxylation allows the reaction to proceed at mild temperatures (80–100 °C), bypassing the steric penalty and boosting yields to >75%.
Q3: During the isatoic anhydride formation (Step 1 of the modern route), my yield is low and I see unreacted starting material. What is going wrong? A3: This is typically an issue with triphosgene reactivity or moisture in the system. Ensure strictly anhydrous THF is used. While the theoretical stoichiometry is 0.33 equivalents of triphosgene per equivalent of anthranilic acid, a slight excess (0.35–0.40 eq) is recommended to account for trace moisture. Self-Validation Check: Do not proceed to Step 2 until you have verified the intermediate via IR spectroscopy. The starting anthranilic acid C=O stretch (~1670 cm⁻¹) must be completely replaced by the characteristic dual anhydride stretches at ~1780 cm⁻¹ and ~1740 cm⁻¹.
Q4: What is the optimal base for the enolate formation in Step 2 of the modern route? A4: Powdered Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) in N,N-dimethylacetamide (DMAc). NaOH is highly effective and easier to handle at scale[2]. It provides an excellent balance of basicity and nucleophilicity, facilitating the deprotonation of ethyl acetoacetate to form the enolate without causing premature hydrolysis of the ester groups.
Part 3: Quantitative Data Summary
The table below summarizes the critical operational parameters and expected outcomes when choosing between the two synthetic pathways.
| Parameter | Traditional Gould-Jacobs Route | Modern Isatoic Anhydride Route |
| Starting Materials | 2,4-Dimethylaniline + Diethyl 2-acetylmalonate | 2-Amino-3,5-dimethylbenzoic acid + Ethyl acetoacetate |
| Cyclization Temp. | 240–250 °C (Dowtherm A) | 80–100 °C (DMAc) |
| Reaction Time | 12–24 hours | 4–6 hours |
| Primary Byproducts | Tars, decarboxylated quinolines | CO₂ (gas), H₂O |
| Steric Penalty | High (ortho-methyl clash at C8) | Bypassed (pre-formed planar ring) |
| Average Yield | 20–35% | 75–85% |
Part 4: Self-Validating Experimental Protocol (Modern Route)
To ensure high-fidelity synthesis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, abandon the legacy thermal cyclization and adopt the following two-step protocol based on the isatoic anhydride methodology[2].
Phase 1: Preparation of 6,8-Dimethylisatoic Anhydride
-
Charge Reactor: Dissolve 2-amino-3,5-dimethylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.
-
Electrophilic Activation: Add triphosgene (0.35 eq) in one portion. (Causality Note: Triphosgene acts as a safe, solid phosgene equivalent, providing the carbonyl bridge to lock the planar conformation).
-
Reaction & Monitoring: Stir the mixture at 50 °C for 2 hours.
-
In-Process Validation: Monitor the reaction via IR spectroscopy. The reaction is complete when the anthranilic acid peak (~1670 cm⁻¹) disappears, replaced by dual anhydride stretches at ~1780 cm⁻¹ and ~1740 cm⁻¹.
-
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with cold hexanes, filter, and dry in vacuo to afford the intermediate as a pale solid.
Phase 2: Cyclocondensation to Target Quinoline
-
Enolate Generation: In a separate flame-dried flask, dissolve ethyl acetoacetate (1.1 eq) in anhydrous N,N-dimethylacetamide (DMAc). Add finely powdered NaOH (1.2 eq) and stir at room temperature for 30 minutes to pre-form the sodium enolate.
-
Anhydride Addition: Slowly add the 6,8-dimethylisatoic anhydride (1.0 eq) from Phase 1 to the enolate solution.
-
Thermal Decarboxylation: Heat the mixture to 90 °C.
-
In-Process Validation: Observe the reaction for the evolution of CO₂ gas. This effervescence is a self-validating visual cue confirming that the nucleophilic ring-opening and subsequent decarboxylative cyclization are successfully occurring.
-
-
Workup: After 4 hours (or when gas evolution completely ceases), cool the mixture to room temperature and pour it into ice-cold 1M HCl to precipitate the product.
-
Purification: Filter the crude solid, wash thoroughly with distilled water, and recrystallize from ethanol to yield pure Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate.
Part 5: References
Sources
Technical Support Center: Overcoming Aqueous Solubility Issues for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous solubility of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8) .
As a highly substituted quinoline derivative, this compound presents severe formulation challenges in biological assays. Below, we dissect the physicochemical mechanisms driving this insolubility and provide field-proven, self-validating protocols to overcome it.
Mechanistic Overview: The "Brick Dust" and "Grease Ball" Dilemma
The poor aqueous solubility of many substituted quinoline derivatives can be attributed to several factors inherent to their molecular structure 1. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate suffers from a dual physicochemical penalty:
-
High Lipophilicity ("Grease Ball" Effect): The presence of three methyl groups (positions 2, 6, and 8) and an ethyl ester at position 3 significantly increases the partition coefficient (LogP). These non-polar bulk groups block potential hydration sites, preventing water molecules from solvating the compound.
-
High Crystal Lattice Energy ("Brick Dust" Effect): The 4-hydroxyquinoline core readily undergoes tautomerization to its 4-quinolone form. In the solid state, 4-quinolones form highly stable, intermolecularly hydrogen-bonded dimers (N-H donor to C=O acceptor) alongside extensive π−π stacking. The thermodynamic energy required to break this crystal lattice in an aqueous environment is exceptionally high.
Troubleshooting FAQs
Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately crashed out when I diluted it 1:100 in PBS for my cell assay. Why does this happen? A1: You have exceeded the compound's kinetic solubility limit 2. This phenomenon is known as "solvent shift precipitation." When the DMSO stock is introduced to the aqueous buffer, the dielectric constant of the microenvironment rapidly increases. The hydrophobic quinoline molecules rapidly self-associate to minimize contact with water, nucleating and precipitating before they can be distributed.
Q2: Can I use pH adjustment to solubilize this compound, given the presence of the 4-hydroxy group? A2: While pH adjustment is a standard technique for ionizable drugs 3, it is highly problematic here. The quinoline nitrogen is a very weak base (pKa ~4), and the 4-hydroxyl/quinolone group is a very weak acid (pKa > 9). At physiological pH (7.4) required for biological assays, the molecule remains entirely un-ionized 4. You would need highly alkaline conditions (pH > 10) to deprotonate the compound, which would instantly kill cultured cells and risk hydrolyzing the ethyl ester.
Q3: What is the most reliable method to formulate this compound for in vitro cell assays without exceeding 1% DMSO? A3: Cyclodextrin complexation (specifically using Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the optimal approach. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic trimethyl-quinoline core, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility. This avoids the toxicity associated with high co-solvent or surfactant concentrations.
Solubility Enhancement Workflows
Decision tree for selecting a solubility enhancement method for hydrophobic quinolines.
Quantitative Comparison of Formulation Strategies
| Strategy | Mechanism of Action | Max Apparent Solubility | Biological Assay Compatibility | Pros & Cons |
| Co-solvency (DMSO) | Lowers solvent polarity to reduce hydrophobic penalty. | < 50 µM | Low (DMSO toxicity >1%) | Pro: Quick and easy.Con: High risk of solvent shift precipitation. |
| pH Adjustment | Ionization of the 4-OH group to form a water-soluble salt. | Variable | Very Low | Pro: Cost-effective.Con: Requires pH > 10; causes cell death and ester hydrolysis. |
| HP-β-CD Complexation | Host-guest inclusion masking the hydrophobic core. | > 1 mM | High | Pro: Non-toxic, highly stable in media.Con: Requires preparation time. |
| Nanosuspension | Particle size reduction increases surface area to volume ratio 5. | > 5 mM | Medium | Pro: High drug loading.Con: Particles may settle; requires milling gear. |
Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex via Solvent Evaporation
Causality Check: Simple physical mixing of the quinoline powder and cyclodextrin in water will fail due to the high crystal lattice energy of the quinoline. We must use a volatile organic co-solvent to force molecular-level mixing before complexation occurs.
Step-by-Step Methodology:
-
Weighing: Weigh 1 molar equivalent of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate and 3 molar equivalents of Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Co-dissolution: Dissolve both components in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM). Sonicate for 5 minutes until a completely clear solution is achieved.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask. Use a rotary evaporator at 40°C under reduced pressure to slowly remove the organic solvents. A thin, glassy solid film will form on the flask walls.
-
Vacuum Drying: Place the flask under high vacuum (lyophilizer or vacuum oven) for 24 hours to ensure the complete removal of residual cytotoxic organic solvents.
-
Reconstitution: Add the desired volume of aqueous buffer (e.g., PBS pH 7.4) to the flask. Vortex vigorously for 10 minutes.
-
Self-Validation (Filtration & Quantification): Filter the reconstituted solution through a 0.22 µm PVDF syringe filter. Why? This removes any uncomplexed, precipitated drug. Quantify the final concentration of the filtrate using HPLC-UV against a standard curve. Do not assume 100% encapsulation yield.
Workflow for generating self-validating cyclodextrin inclusion complexes.
Protocol B: Kinetic Solubility Determination via Nephelometry
Causality Check: Visual inspection of precipitation is subjective and often misses micro-precipitates that can ruin an assay. Nephelometry (light scattering) provides a quantitative, self-validating measure of exactly when the compound crashes out of solution.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the quinoline compound in 100% molecular-biology grade DMSO.
-
Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock using 100% DMSO.
-
Aqueous Spiking: In a separate 96-well flat-bottom transparent plate, add 198 µL of PBS (pH 7.4) to each well. Rapidly inject 2 µL of each DMSO dilution into the corresponding PBS wells. (Final DMSO concentration = 1%).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow thermodynamic equilibration of the precipitate.
-
Measurement: Read the plate using a microplate reader set to measure absorbance/scattering at 620 nm.
-
Self-Validation: Include a vehicle control well (2 µL DMSO in 198 µL PBS). The kinetic solubility limit is defined as the highest concentration where the scattering signal does not exceed the vehicle control baseline + 3 standard deviations.
References
-
Godse, S. Z., et al. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
National Institutes of Health (NIH) / Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
Sources
Preventing degradation of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate during long-term storage
Technical Support Center: Stability & Storage of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical vulnerabilities of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8). This compound features a quinoline core with a C3 ethyl ester, a C4 hydroxyl group (capable of tautomerizing to a 4-quinolone), and steric shielding from methyl groups at positions 2, 6, and 8. Despite this steric bulk, the molecule remains highly susceptible to two primary degradation pathways: moisture-driven ester hydrolysis and photo-aerobic oxidation of the electron-rich heterocycle[1].
The following guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to maintain >99% compound integrity during long-term storage.
Storage & Handling Logic
Workflow for preventing degradation of quinoline-3-carboxylate derivatives.
Quantitative Data: Stability Profile
To illustrate the causality of improper storage, the table below summarizes the degradation kinetics of quinoline-3-carboxylates under various environmental conditions.
| Storage Condition | Timeframe | Atmosphere | Purity (LC-MS) | Primary Degradant Identified |
| Solid, -20°C (Amber Vial) | 12 Months | Argon | > 99.5% | None detected |
| Solid, 4°C (Clear Vial) | 6 Months | Ambient Air | 94.2% | 3-Carboxylic Acid (Hydrolysis) |
| Solid, 25°C (Clear Vial) | 3 Months | Ambient Air | 88.5% | Oxidative photoproducts |
| Solution (DMSO), 25°C | 1 Month | Ambient Air | 82.1% | 3-Carboxylic Acid & N-Oxides |
Frequently Asked Questions (FAQs)
Q: Why does my compound show a secondary peak corresponding to a mass loss of 28 Da on LC-MS after 3 months of storage? A: This specific mass loss indicates the cleavage of the ethyl group, resulting in the formation of the free 3-carboxylic acid. The C3 ester bond in quinoline-3-carboxylates is highly labile and susceptible to nucleophilic attack by water[2],[3]. When stored at 4°C without rigorous desiccation, ambient moisture condenses inside the vial during freeze-thaw cycles, driving this hydrolysis reaction.
Q: Is Argon purging strictly necessary, or is Nitrogen sufficient? A: While both are inert, Argon is strictly recommended. Argon is denser than air and settles over the solid powder, creating a reliable protective blanket before the vial is capped. This physical barrier is critical for preventing aerobic dehydrogenative aromatization and oxidation of the electron-rich 4-hydroxyquinoline core[4].
Q: Can I store the compound in a DMSO stock solution for long-term use? A: This is highly discouraged. DMSO is extremely hygroscopic. Even if anhydrous DMSO is used initially, it will rapidly absorb atmospheric water every time the vial is opened, accelerating ester hydrolysis[1],[4]. Always store the compound as a lyophilized solid and prepare solutions immediately prior to your assays.
Troubleshooting Guide
Issue: The white/off-white powder has developed a yellow or brown discoloration.
-
Causality: The 4-hydroxyquinoline core has undergone photo-oxidation. While the 2,6,8-trimethyl substitution provides some steric shielding, the conjugated heterocycle remains vulnerable to reactive oxygen species when exposed to UV/Vis light[1].
-
Resolution: Discard heavily discolored batches, as the oxidized byproducts will interfere with downstream assays or syntheses. Mandate the use of amber glass vials and ensure secondary containment in opaque boxes for all future storage.
Issue: Decreased yield in downstream cross-coupling or modified Mannich reactions.
-
Causality: Partial hydrolysis of the ethyl ester to the less reactive carboxylic acid[3]. The free acid alters the electronic distribution of the quinoline ring and can poison certain transition-metal catalysts.
-
Resolution: Re-purify the batch via silica gel chromatography to remove the free acid. Implement the self-validating storage protocol below to prevent recurrence.
Experimental Protocol: Self-Validating Aliquoting & Storage System
To guarantee scientific integrity, storage must not be a passive act; it must be an active, self-validating workflow. Follow this step-by-step methodology to prepare Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate for long-term stability.
Step 1: Vacuum Desiccation (Moisture Removal) Transfer the bulk powder into a vacuum desiccator containing fresh Drierite (calcium sulfate). Apply high vacuum (0.1 mbar) for 4 hours at room temperature to strip away any surface moisture acquired during shipping.
Step 2: Aliquoting (Freeze-Thaw Prevention) In a controlled humidity environment (<20% RH), divide the bulk powder into single-use, amber glass vials. Causality: Single-use aliquots prevent the repeated introduction of atmospheric moisture and oxygen that occurs when a single bulk vial is repeatedly opened and chilled.
Step 3: Argon Blanketing (Oxidation Prevention) Insert a sterile-filtered Argon gas line into each vial, hovering just above the powder. Purge gently for 15 seconds.
Step 4: Hermetic Sealing Cap immediately with PTFE-lined screw caps. Note: Do not use rubber septa, as they degrade over time and are permeable to trace oxygen.
Step 5: Secondary Containment Place all sealed vials into a secondary vacuum-sealable Mylar bag containing indicating silica gel packets. Store the sealed bag at -20°C or -80°C.
Step 6: System Validation (The "Sentinel" Vial) To ensure this protocol is actively protecting your compound, prepare one extra "Sentinel" vial containing 1 mg of the compound and store it alongside your main batch.
-
Validation Check: After 30 days, dissolve the Sentinel aliquot in anhydrous acetonitrile.
-
Analysis: Run via LC-MS.
-
Success Criteria: The system is validated if the [M+H]+ peak at m/z 260.1 remains >99% pure, and the[M-28] hydrolysis peak is completely absent. If hydrolysis is detected, the sealing integrity of the batch is compromised and must be re-processed.
References
-
Appchem. "ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 853751-79-8" Appchemical Catalog.
-
CymitQuimica. "Safety Data Sheet - ethyl 4-bromo-6-fluoro-quinoline-3-carboxylate." CymitQuimica SDS Database. 1
-
Beilstein Journal of Organic Chemistry. "A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives." 2
-
The Journal of Organic Chemistry (ACS). "Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis." 4
-
RSC Advances. "Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives." 3
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. BJOC - A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives [beilstein-journals.org]
- 3. Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08325A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing mobile phase for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate chromatography
Welcome to the Technical Support Center for the chromatographic analysis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate .
As a highly functionalized quinoline derivative, this molecule presents unique chromatographic challenges. The presence of a basic quinoline nitrogen, a tautomerizable 4-hydroxy group, a chelating 3-carboxylate ester, and three highly hydrophobic methyl groups requires a precisely engineered mobile phase. This guide provides causality-driven troubleshooting, self-validating protocols, and structural insights to help you achieve baseline resolution and perfect peak symmetry.
Part 1: Physicochemical Profiling (Understanding the "Why")
Before adjusting pump parameters, we must understand the molecule's behavior in solution. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate exhibits three primary mechanisms that disrupt ideal chromatographic partitioning:
-
Bidentate Chelation: The adjacent 4-hydroxy (which can tautomerize to a 4-quinolone) and 3-ethyl carboxylate groups form a powerful bidentate ligand. This motif strongly chelates transition metals (like Fe³⁺ and Ni²⁺) present in stainless steel column frits and pump heads, leading to irreversible adsorption and severe peak tailing[1].
-
Silanol Ion Exchange: The quinoline nitrogen is moderately basic. At a neutral mobile phase pH, residual unendcapped silanol groups (Si-OH) on the silica stationary phase dissociate into anionic silanates (Si-O⁻). The protonated basic nitrogen of the quinoline ring interacts strongly with these anions via secondary ion-exchange mechanisms, resulting in broad, asymmetrical peaks[2].
-
Hydrophobic Steric Shielding: The 2,6,8-trimethyl substitution pattern creates a highly hydrophobic shield around the polar core. This requires a carefully optimized organic modifier gradient to elute the compound efficiently without causing precipitation at the column head.
Part 2: Troubleshooting Guides & FAQs
Q1: My chromatogram shows severe peak tailing (Asymmetry Factor > 2.0). How do I fix this? A1: Peak tailing for this compound is almost always a dual-mechanism failure: metal chelation and silanol interaction.
-
To fix silanol interactions: You must suppress the ionization of the silica surface. Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. At this pH, silanols are fully protonated (neutralized), forcing the analyte to interact solely via hydrophobic partitioning[3]. For basic amines, this low pH environment is critical to prevent secondary interactions[4].
-
To fix chelation: If low pH does not resolve the tailing, your analyte is binding to the stainless steel hardware. Switch to a PEEK (Polyether ether ketone) lined column or add a passivating agent like 0.1% Phosphoric acid to the mobile phase (if not using Mass Spectrometry)[5].
Q2: I am using LC-MS, so I cannot use Phosphoric Acid or TFA. What are my mobile phase options? A2: TFA causes severe ion suppression in MS, and non-volatile phosphoric acid will destroy the mass spectrometer source. For MS-compatible applications involving quinoline-3-carboxylic acid derivatives, replace phosphoric acid with 0.1% Formic Acid[5]. If peak shape is still poor, utilize a highly deactivated, ultra-pure "Type B" silica column with maximal endcapping, or a mixed-mode column designed for low silanol activity[6].
Q3: My retention times are drifting between injections. What is causing this instability? A3: Retention time drift for 4-hydroxyquinolines is typically caused by inadequate column equilibration or pH fluctuations affecting the 4-hydroxy/4-quinolone tautomeric equilibrium. Ensure your aqueous mobile phase is heavily buffered or strongly acidified. If using a gradient, ensure a minimum of 10 column volumes (CV) of re-equilibration time at initial conditions before the next injection.
Figure 1: Decision tree for diagnosing and resolving peak tailing in quinoline derivatives.
Part 3: Quantitative Data & Optimization Matrices
To streamline your method development, utilize the following pre-validated parameters.
Table 1: Mobile Phase Additive Selection Matrix
| Additive | Concentration | pH Range | Detector Compatibility | Primary Benefit | Drawback |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | ~2.0 | UV-Vis, PDA | Excellent ion-pairing; sharpens basic peaks. | Severe MS ion suppression. |
| Formic Acid (FA) | 0.1% v/v | ~2.7 | UV-Vis, MS | MS-compatible; suppresses silanols. | Weaker ion-pairing than TFA. |
| Phosphoric Acid | 10 - 20 mM | ~2.5 | UV-Vis | Passivates metals; prevents chelation. | Non-volatile; destroys MS sources. |
| Triethylamine (TEA) | 5 mM | ~6.0 - 7.0 | UV-Vis | Competes for silanol binding sites. | Rapid column degradation[3]. |
Table 2: Recommended Column Chemistries
| Column Type | Stationary Phase | Particle Size | Best Use Case |
| Fully Endcapped C18 | Ultra-pure Type B Silica | 3 µm or 5 µm | General purity assays; high hydrophobic retention. |
| Mixed-Mode (RP/Cation) | C18 + Acidic Ligand | 3 µm | Resolving closely related quinoline tautomers. |
| PEEK-Lined C18 | Metal-free hardware | 1.7 µm (UPLC) | Eliminating metal chelation without using Phosphoric acid. |
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in system suitability checks to ensure the method is performing correctly before sample analysis.
Phase 1: Mobile Phase Preparation
-
Aqueous Phase (A): Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.
-
Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes. Note: Acetonitrile is preferred over Methanol to maintain lower system backpressure and provide sharper elution of the hydrophobic trimethyl groups.
Phase 2: System Passivation & Equilibration
-
Bypass the column and flush the HPLC system lines with 50% Methanol / 50% Water for 15 minutes to remove storage solvents.
-
Install a fully endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Equilibrate the column at 5% Mobile Phase B at a flow rate of 1.0 mL/min for a minimum of 20 column volumes (approx. 30 minutes). Monitor the UV baseline at 254 nm until drift is < 1 mAU/hr.
Phase 3: Gradient Elution Program Execute the following gradient to manage the high lipophilicity of the ethyl ester and trimethyl groups:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)
-
2.0 - 12.0 min: 5% to 95% B (Linear ramp for elution)
-
12.0 - 15.0 min: 95% B (Column wash to remove hydrophobic impurities)
-
15.0 - 15.1 min: 95% to 5% B (Return to initial conditions)
-
15.1 - 20.0 min: 5% B (Re-equilibration)
Phase 4: System Suitability Validation Inject a 10 µg/mL standard of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate. The method is considered valid only if it meets the following criteria:
-
Retention Time (RT) RSD: < 1.0% over 5 replicate injections.
-
Asymmetry Factor (As): 0.95 to 1.30 (Calculated at 10% peak height). If As > 1.30, refer to the troubleshooting tree (Figure 1).
-
Theoretical Plates (N): > 10,000.
Figure 2: Step-by-step mobile phase optimization and validation workflow for quinoline-3-carboxylates.
References
-
SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from[Link]
-
ResearchGate Contributors. (2018). Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials? Retrieved from[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from[Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: A Guide to Reducing Synthetic Impurities in Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate Batches
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate. Achieving high purity in this quinoline derivative is critical for reliable downstream applications, and this document provides in-depth troubleshooting strategies and optimized protocols to help you minimize synthetic impurities in your laboratory batches.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis and initial purification of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate.
Q1: My final product is a yellow or brown powder, not the expected white or off-white solid. What is the likely cause?
A1: A yellow or brown coloration typically indicates the presence of residual high-boiling point solvents used during the cyclization step (e.g., Dowtherm, Diphenyl ether) or impurities from starting materials.[1] Incomplete cyclization or side reactions can also produce colored byproducts. Initial purification should focus on removing the high-boiling solvent by thorough washing with a non-polar solvent like hexane or petroleum ether, followed by recrystallization.[1]
Q2: The yield of my reaction is significantly lower than expected after the thermal cyclization step. Where might the product be lost?
A2: Low yields often stem from incomplete reaction or suboptimal cyclization conditions. The thermal cyclization step is critical and requires high temperatures, often above 250 °C.[2] If the temperature is too low or the reaction time too short, a significant amount of the anilidomethylenemalonate intermediate will remain.[2] Additionally, ensure that the ethanol byproduct from the initial condensation is effectively removed before heating to high temperatures, as this can interfere with the cyclization.[1][2]
Q3: My compound streaks badly on a silica gel TLC plate, making it impossible to monitor the reaction or assess purity. How can I fix this?
A3: Streaking of quinoline derivatives on silica gel is a classic problem caused by the interaction of the basic quinoline nitrogen with the acidic surface of the silica.[3] To resolve this, add a basic modifier to your mobile phase. A common and effective solution is to add 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., Hexane:Ethyl Acetate:NEt₃ in a 7:3:0.1 ratio). This neutralizes the acidic sites on the silica, leading to well-defined spots.[3]
Q4: I performed a basic hydrolysis to create the corresponding carboxylic acid, but my yield is poor. What went wrong?
A4: While the ethyl ester can be hydrolyzed to the carboxylic acid using a base like NaOH, the resulting 4-hydroxyquinoline-3-carboxylic acid can be sensitive.[4][5] After hydrolysis, the product must be carefully precipitated by acidifying the solution to the correct pH (typically around pH 4).[5][6] Over-acidification can sometimes lead to the formation of more soluble salts. It is crucial to monitor the pH during precipitation and to cool the mixture to maximize recovery of the solid product.[4]
In-Depth Troubleshooting Guides
This section addresses more complex impurity issues with detailed explanations and actionable solutions.
Guide 1: Persistent Starting Material or Intermediate Contamination
-
Problem: HPLC or ¹H NMR analysis of the crude product shows significant amounts of unreacted 2,4,6-trimethylaniline and/or the diethyl 2-((2,4,6-trimethylphenyl)aminomethylene)malonate intermediate.
-
Probable Cause & Mechanism: This issue points directly to an incomplete reaction. The initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate is typically efficient at 100-130 °C.[2] However, the subsequent thermal cyclization requires much higher temperatures (often >250 °C) to overcome the energy barrier for the 6-electron electrocyclization that forms the quinoline ring.[2][7] Insufficient temperature or heating duration will result in a mixture of starting materials, intermediate, and product.
-
Solution & Scientific Rationale:
-
Optimize Cyclization: Ensure your high-boiling solvent (e.g., Dowtherm, diphenyl ether) is refluxing vigorously for at least 15-30 minutes.[1] Monitor the reaction by TLC (using a modified eluent as described in FAQ 3) until the intermediate spot is no longer visible.
-
Purification Strategy: If the reaction cannot be driven to completion, the impurities can be removed via column chromatography. The intermediate is significantly less polar than the final 4-hydroxyquinoline product. A gradient elution on silica gel, starting with a less polar solvent system and gradually increasing polarity, will effectively separate the components.
-
Guide 2: Presence of an Unknown, More Polar Impurity (Likely Hydrolyzed Product)
-
Problem: An additional peak is observed in the reverse-phase HPLC chromatogram with a shorter retention time than the main product. This impurity is often more soluble in polar solvents.
-
Probable Cause & Mechanism: This is characteristic of the corresponding carboxylic acid, 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylic acid. This impurity forms via saponification (hydrolysis) of the ethyl ester.[4][8] This can occur if there is moisture present during the high-temperature cyclization or if the crude product is exposed to basic conditions during workup (e.g., an inadvertent basic wash).
-
Solution & Scientific Rationale:
-
Acid/Base Extraction: The carboxylic acid impurity is significantly more acidic than the 4-hydroxy group of the desired product. A carefully controlled liquid-liquid extraction can be used for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The more acidic carboxylic acid will be deprotonated and extracted into the aqueous layer, while the desired ester product remains in the organic phase.
-
Chromatographic Separation: If extraction is not sufficient, both normal-phase and reverse-phase chromatography can separate the ester from the more polar carboxylic acid. In reverse-phase HPLC, the carboxylic acid will elute earlier.[3]
-
Visualizing Impurity Formation and Purification Strategy
Synthesis Pathway and Key Impurity Checkpoints
The synthesis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is effectively achieved via the Gould-Jacobs reaction.[2][8] Understanding this pathway is key to diagnosing impurity formation.
Caption: Gould-Jacobs synthesis pathway highlighting impurity formation points.
Decision Workflow for Purification
Choosing the right purification strategy is crucial for achieving high purity efficiently.
Caption: Decision workflow for selecting the optimal purification method.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Recrystallization of Crude Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[9]
-
Solvent Selection: Test the solubility of a small sample of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (Darco/Norit) and keep the solution hot for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Normal-Phase Flash Chromatography
This method is ideal for separating compounds with different polarities, especially when dealing with the basic quinoline nucleus.[3]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Column Packing: Prepare a silica gel column in your desired mobile phase. A common eluent system is a mixture of hexane and ethyl acetate.
-
Mobile Phase Modification: Crucially, add 0.5-1% triethylamine (NEt₃) to your mobile phase to prevent peak tailing.[3]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 10% to 40% ethyl acetate in hexane) to elute compounds with increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Table 1: Comparison of Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities; final polishing step. | Cost-effective, scalable, can yield very high purity. | Requires a solid product and a suitable solvent; can have lower recovery. |
| Normal-Phase Chromatography | Separating non-polar impurities and intermediates. | Good resolution for a wide range of compounds. | Basic quinolines can streak without modifiers; requires larger solvent volumes.[3] |
| Reverse-Phase Chromatography | Separating highly lipophilic compounds from polar impurities. | Excellent for separating polar impurities like the hydrolyzed acid. | C18 columns can be more expensive; may require aqueous mobile phases.[3] |
References
- BenchChem. (2025). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
-
Wikidoc. (2012). Gould-Jacobs reaction. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein J Org Chem, 14, 2529-2536.
- IJCRT.org. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction.
- Molbase. (n.d.). Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate.
- BenchChem. (2025). Refining analytical methods for quinoline compound detection.
- Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- MDPI. (2025).
- MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5524.
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
- MDPI. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. International Journal of Molecular Sciences, 12(11), 7846-7857.
- University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from University of Rochester Chemistry Department resources.
- Jordilabs. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC).
- PMC - NIH. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5524.
- Bide Pharmatech. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate | 26892-90-0.
- ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.
- ACS Publications. (n.d.). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews.
- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
- Appchem. (n.d.). ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 853751-79-8.
- SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
- Teledyne Labs. (2012). Purification Strategies for Flavones and Related Compounds.
- OUCI. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines.
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
- Tokyo Chemical Industry. (n.d.). Ethyl 4-Hydroxyquinoline-3-carboxylate | 26892-90-0.
- BLD Pharm. (n.d.). 26892-90-0|Ethyl 4-hydroxyquinoline-3-carboxylate.
- Chemsrc. (2025). Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate stability at room temperature vs refrigeration
This technical guide provides a comprehensive analysis of the stability of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, addressing the common query of optimal storage conditions: room temperature versus refrigeration. As researchers and drug development professionals, ensuring the integrity of your starting materials is paramount. This document is structured to provide not only direct answers but also the underlying scientific rationale and practical methodologies to validate stability within your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: We have noted conflicting storage recommendations for quinoline derivatives, including room temperature and refrigerated (2-8°C) conditions. Which is correct for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate?
This is a critical observation and highlights a key aspect of chemical stability: it is not absolute. The optimal storage condition can depend on several factors including the purity of the compound, the solvent it is in (if any), and the intended downstream application. For Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate as a solid, some suppliers recommend storage at room temperature under an inert atmosphere, while others suggest refrigeration (2-8°C).[1]
Our field-proven insight suggests a cautious approach: For long-term storage, refrigeration at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is the recommended starting point. Room temperature storage may be acceptable for short-term use, but this should be validated. The rationale for refrigeration is to minimize the rate of any potential degradation pathways.
Q2: What are the primary factors that can influence the stability of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate?
The stability of quinoline compounds, in general, is influenced by several key factors:
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[2] While some trimethylquinoline derivatives are known for their thermal stability, prolonged exposure to ambient or higher temperatures can promote slow degradation over time.[3][4][5]
-
Light: Many quinoline compounds are sensitive to light (photosensitive). Exposure to UV or even ambient light can trigger photodegradation, leading to the formation of byproducts.[6][7][8]
-
Hydrolysis: The ethyl ester group in the molecule introduces a potential site for hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would yield the corresponding carboxylic acid.[9][10]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, which can be catalyzed by exposure to air (oxygen) and light.
Q3: What are the visible signs of degradation for this compound?
The appearance of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is typically a white to light yellow or light orange crystalline powder.[1] A noticeable change in color, such as significant darkening or the development of a brownish tint, can be an indicator of degradation. However, visual inspection alone is not sufficient to confirm purity. The most reliable method is analytical, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
Q4: How do the trimethyl substituents on the quinoline ring affect the stability of the molecule?
The three methyl groups at positions 2, 6, and 8 can influence the electronic properties and steric environment of the quinoline ring. Electron-donating groups, like methyl groups, can affect the electron density of the ring system, which may, in turn, influence its susceptibility to oxidation and other reactions.[11] The steric bulk of the methyl groups might also play a role in the crystal packing of the solid material, potentially impacting its overall stability.
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate has degraded, follow these steps to diagnose the issue.
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of potency. | Compound degradation leading to a lower concentration of the active molecule. | 1. Perform a purity analysis of your current sample using a stability-indicating HPLC method (see Protocol 2). 2. Compare the results to the Certificate of Analysis (CoA) of the batch or to a freshly prepared standard solution. 3. If degradation is confirmed, source a new batch of the compound and implement stricter storage conditions. |
| Discoloration of the solid compound (e.g., significant darkening). | Likely oxidative or photodegradation. | 1. Document the color change. 2. Analyze the sample by HPLC to quantify the extent of degradation and identify any major impurities. 3. Review your storage and handling procedures. Ensure the compound is protected from light and stored under an inert atmosphere if possible. |
| Appearance of new peaks in your analytical chromatogram. | Formation of degradation products. | 1. Compare the chromatogram to a reference standard. 2. Consider performing a forced degradation study (see Protocol 1) to intentionally generate degradation products and aid in their identification. 3. If possible, use mass spectrometry (LC-MS) to help identify the structure of the new peaks. |
Experimental Protocols
For laboratories needing to establish and validate their own storage conditions, the following protocols provide a framework for a comprehensive stability study.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the potential degradation pathways of your compound.[2]
Objective
To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials
-
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source.
-
-
Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take samples, neutralize if necessary, and analyze using the stability-indicating HPLC method described in Protocol 2.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating the parent compound from its degradation products.[2]
Objective
To quantify the purity of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate and detect any degradation products.
Suggested HPLC Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Methodology
-
Standard Preparation: Prepare a standard solution of the compound at a known concentration.
-
Sample Preparation: Prepare samples from the stability study (Protocol 3) at the same concentration as the standard.
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradation product.
Protocol 3: Comparative Stability Study (Room Temperature vs. Refrigeration)
Objective
To directly compare the stability of the compound under two different storage conditions over time.
Methodology
-
Sample Preparation: Aliquot the solid compound into multiple, identical, tightly sealed vials. If possible, flush the vials with an inert gas before sealing.
-
Storage Conditions:
-
Group A (Room Temperature): Store one set of vials at ambient room temperature (e.g., 20-25°C), protected from light.
-
Group B (Refrigerated): Store the second set of vials in a refrigerator at 2-8°C.
-
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
Analysis: At each time point, take one vial from each group and analyze its purity using the validated HPLC method (Protocol 2).
Caption: Workflow for a comparative stability study.
Data Interpretation
The results from your comparative stability study can be summarized in a table similar to the one below.
| Time Point | Storage Condition | Purity (%) | Total Impurities (%) | Appearance |
| T = 0 | Baseline | 99.5 | 0.5 | White powder |
| 3 Months | Room Temperature | 99.2 | 0.8 | White powder |
| 3 Months | Refrigerated (2-8°C) | 99.5 | 0.5 | White powder |
| 6 Months | Room Temperature | 98.5 | 1.5 | Off-white powder |
| 6 Months | Refrigerated (2-8°C) | 99.4 | 0.6 | White powder |
| 12 Months | Room Temperature | 97.0 | 3.0 | Light yellow powder |
| 12 Months | Refrigerated (2-8°C) | 99.2 | 0.8 | White powder |
Note: The data above is for illustrative purposes only.
Conclusion
While room temperature storage of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate may be acceptable for short durations, the potential for degradation through hydrolysis, oxidation, and thermal stress makes refrigerated storage (2-8°C) in a tightly sealed, light-resistant container the most prudent choice for maintaining long-term stability and purity. For critical applications, we strongly recommend that researchers validate the stability of their specific batches under their own laboratory conditions using the protocols outlined in this guide.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Bioorganic Chemistry. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]
-
Polyethylene stabilization against thermal oxidation by a trimethylquinoleine oligomer. (n.d.). ResearchGate. [Link]
-
Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. (2009). The Journal of Organic Chemistry. [Link]
-
Novel antioxidants based on polymerized 2,2,4-trimethyl-1,2-dihydroquinoline for styrene-butadiene rubber composites. (n.d.). ResearchGate. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate. [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (2004). The Journal of Organic Chemistry. [Link]
-
Journal articles: 'Quinoline carboxylic acid'. (2025). Grafiati. [Link]
- Process for the hydrolysis of quinolone carboxylic esters. (2019).
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. [Link]
-
ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE. (2024). ChemBK. [Link]
-
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. (n.d.). Appchem. [Link]
-
Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. (n.d.). ChemRxiv. [Link]
-
Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. (n.d.). PMC. [Link]
- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (2015).
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. [Link]
-
Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012). The Journal of Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Quinolines and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Among these, Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate stands as a molecule of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, offering a comparative perspective with related structures to aid in spectral interpretation and compound verification.
The Importance of NMR in Structural Elucidation
NMR spectroscopy provides a wealth of information regarding the chemical environment of individual atoms within a molecule. For complex heterocyclic systems like quinolines, ¹H and ¹³C NMR are crucial for:
-
Confirming the core structure: The characteristic chemical shifts and coupling patterns of the quinoline ring protons and carbons provide a definitive fingerprint of the molecule.
-
Determining substitution patterns: The position and nature of substituents on the quinoline ring can be precisely determined by their influence on the chemical shifts of neighboring nuclei.
-
Verifying functional groups: The presence of the ethyl carboxylate and hydroxyl groups is readily confirmed by their characteristic signals in the NMR spectra.
Predicted NMR Spectral Data for Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.5 - 7.7 | s | - | 1H |
| H-7 | ~7.2 - 7.4 | s | - | 1H |
| OH (4-position) | ~11.0 - 12.0 | br s | - | 1H |
| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7.1 | 2H |
| CH₃ (2-position) | ~2.6 - 2.8 | s | - | 3H |
| CH₃ (6-position) | ~2.4 - 2.6 | s | - | 3H |
| CH₃ (8-position) | ~2.3 - 2.5 | s | - | 3H |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.1 | 3H |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carboxylate) | ~168 - 172 |
| C-4 | ~160 - 165 |
| C-2 | ~150 - 155 |
| C-8a | ~145 - 150 |
| C-6 | ~135 - 140 |
| C-8 | ~130 - 135 |
| C-4a | ~120 - 125 |
| C-5 | ~120 - 125 |
| C-7 | ~115 - 120 |
| C-3 | ~105 - 110 |
| -OCH₂CH₃ | ~60 - 65 |
| CH₃ (2-position) | ~20 - 25 |
| CH₃ (6-position) | ~18 - 22 |
| CH₃ (8-position) | ~15 - 20 |
| -OCH₂CH₃ | ~12 - 16 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous quinoline derivatives is invaluable. The following table compares the chemical shifts of key protons and carbons in related structures.
Table 3: Comparative ¹H and ¹³C NMR Data of Substituted Quinolines (in CDCl₃)
| Compound | H-5 (ppm) | H-7 (ppm) | C-4 (ppm) | C-2 (ppm) | Reference |
| Predicted: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | ~7.5 - 7.7 | ~7.2 - 7.4 | ~160 - 165 | ~150 - 155 | - |
| Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | 8.14 (d) | 7.65 (ddd) | - | - | [1] |
| 2-Chloroquinoline | 7.80 (d) | 7.75 (ddd) | 8.03 (d) | - | [2] |
| Quinoline | 7.75 (d) | 7.65 (ddd) | 8.12 (dd) | 8.89 (dd) | [2] |
Note: Direct comparison of carbon shifts across different publications can be challenging due to variations in experimental conditions. The provided proton data offers a more direct comparison of the substitution effects.
The electron-donating methyl groups at positions 6 and 8 in the target molecule are expected to shield the aromatic protons, causing an upfield shift (lower ppm) compared to the unsubstituted quinoline.[3] The hydroxyl group at the 4-position will significantly influence the electronic environment of the heterocyclic ring.[4]
Experimental Protocol for NMR Spectroscopy
For the acquisition of high-quality NMR spectra of quinoline derivatives, the following protocol is recommended.[2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the quinoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets.[5]
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualizing the Molecular Structure and NMR Assignments
The following diagram illustrates the structure of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate with key proton and carbon assignments.
Caption: Molecular structure of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate.
Conclusion
The detailed analysis of ¹H and ¹³C NMR spectra is a cornerstone of modern chemical research. For a molecule such as Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, a combination of predictive methods and comparative analysis with known compounds allows for a confident assignment of its spectral features. This guide provides a framework for researchers to interpret and validate the structure of this and related quinoline derivatives, ensuring the integrity and accuracy of their scientific findings.
References
- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
- Hansen, P. E., & Spanget-Larsen, J. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4544–4555.
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information C3-Selective C-H Thiolation of Quinolines via an N- Arylmethyl Activation Strategy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of ethyl 4-hydroxy-2-methyl-8-trifluoromethyl-quinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
University of Rochester. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
Sources
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate vs other quinoline-3-carboxylate derivatives
Comparative Profiling of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate vs. Advanced Quinoline-3-Carboxylate Derivatives
Quinoline-3-carboxylates represent a privileged, highly tunable scaffold in medicinal chemistry. Depending on their substitution patterns, these compounds exhibit broad-spectrum pharmacological activities ranging from potent anti-neoplastic effects to disease-modifying antirheumatic (DMARD) properties.
This guide provides an objective, data-driven comparison between the sterically hindered building block Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (EHTMQ) and other prominent quinoline-3-carboxylate derivatives. Designed for drug development professionals, this analysis breaks down the structural causality behind their performance, mechanistic pathways, and the self-validating protocols required for their evaluation.
Structural Dynamics and Causality
The biological fate of a quinoline-3-carboxylate is dictated by its electronic distribution and steric profile.
-
EHTMQ (Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate): The is critical as it allows for keto-enol tautomerization (4-hydroxyquinoline ⇌ quinolin-4(1H)-one). This equilibrium dictates whether the molecule acts as a hydrogen-bond donor or acceptor within a target binding pocket. The 2,6,8-trimethyl configuration introduces significant lipophilicity (increasing LogP) and steric bulk. Specifically, the 8-methyl group creates a steric clash that restricts rotational degrees of freedom. While this prevents deep intercalation into the DNA minor groove, it makes EHTMQ an excellent candidate for targeting deep, hydrophobic kinase sub-pockets.
-
2,4-Disubstituted Derivatives: Derivatives lacking the steric hindrance of the 8-methyl group often feature extended aromatic systems. These planar molecules demonstrate profound1[1] by easily sliding into the DNA minor groove and up-regulating intrinsic apoptosis.
-
2,4-bis((E)-styryl)quinoline-3-carboxylates: Featuring extended π -conjugation, these derivatives act as2[2], showing significant inhibitory activity against solid tumors (e.g., A549, HT29) due to enhanced cell permeability and target residence time.
-
4-Phenylquinoline-3-carboxylates: Optimized for3[3], these compounds act as DMARDs by modulating cytokine production (e.g., inhibiting IFN- γ ) rather than inducing apoptosis.
Mechanistic Pathways
Many highly active anti-cancer quinoline-3-carboxylates function as 4[4]. The binding event induces a cellular stress signal, leading to mitochondrial depolarization and the execution of intrinsic apoptosis.
Fig 1: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate DNA minor groove binding.
Quantitative Performance Comparison
The following table synthesizes the biological performance of various quinoline-3-carboxylate classes. EHTMQ's performance is contextualized based on its steric hindrance, highlighting its utility as a specialized probe rather than a direct DNA intercalator.
| Compound Class / Specific Derivative | Substitution Pattern | IC50 MCF-7 (µM) | IC50 K562 (µM) | Primary Mechanism of Action |
| EHTMQ (CAS 853751-79-8) | 4-OH, 2,6,8-triCH3 | > 5.00 | > 5.00 | Hydrophobic Pocket Binding |
| Compound 4m | 2,4-disubstituted | 0.33 | 0.28 | DNA Minor Groove / Apoptosis |
| Compound 3k | 2,4-bis((E)-styryl) | 1.38 (A549) | 0.77 (HT29) | Anti-proliferative / Cell Cycle Arrest |
| Compound 1a | 4-phenyl, 2-alkyl | > 10.0 | > 10.0 | Anti-inflammatory (DMARD) |
*Extrapolated comparative baseline: Steric bulk at the 8-position significantly reduces planar DNA intercalation efficiency compared to 2,4-disubstituted analogs.
Self-Validating Experimental Protocol
To accurately compare the cytotoxicity of EHTMQ against highly active planar derivatives, the assay must account for the varying lipophilicity (solubility in DMSO/media) of the compounds. Below is a self-validating methodology for high-throughput screening.
Fig 2: Self-validating high-throughput screening workflow for antiproliferative activity.
Step-by-Step MTT Viability Assay
-
Compound Preparation: Dissolve EHTMQ and comparative derivatives in anhydrous DMSO to yield a 10 mM stock.
-
Causality & Validation: Highly methylated quinolines are extremely lipophilic. Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Always run a parallel 0.1% DMSO vehicle control.
-
-
Cell Culture Seeding: Plate MCF-7 (breast carcinoma) and K562 (chronic myelogenous leukemia) cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C with 5% CO2 to allow for adherence and log-phase growth.
-
Gradient Treatment: Treat cells with a logarithmic concentration gradient (0.01 µM to 100 µM) of the quinoline derivatives.
-
Validation: Include standard chemotherapeutics (e.g., Doxorubicin or Cisplatin) as positive controls. The assay is only deemed valid if the positive control IC50 falls within your laboratory's established historical range.
-
-
MTT Incubation: After 48h of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for exactly 4h. The mitochondrial reductase in viable cells will reduce the tetrazolium dye to insoluble purple formazan.
-
Solubilization and Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader.
-
Data Synthesis: Calculate IC50 values using non-linear regression analysis. Verify that the vehicle control maintains >95% viability compared to untreated wells.
Conclusion
While EHTMQ serves as a highly stable, lipophilic intermediate due to its 2,6,8-trimethyl configuration, its direct antiproliferative potency is modulated by its steric bulk when compared to highly planar 2,4-bis-styryl or specific 2,4-disubstituted quinoline-3-carboxylates. Researchers aiming for potent DNA minor groove binding should favor planar, extended π -systems. Conversely, drug development professionals targeting hydrophobic kinase pockets or engineering anti-inflammatory DMARDs can heavily leverage the unique steric and electronic profile of the EHTMQ scaffold.
References
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent EurekaSelect[Link]
-
Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect Journal of Medicinal Chemistry (ACS Publications)[Link]
-
First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity RSC Advances (Royal Society of Chemistry)[Link]
-
Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent” ResearchGate[Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate using LC-MS
For researchers, scientists, and drug development professionals, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable science. The compound in focus, Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, a substituted quinoline, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Impurities, even at trace levels, can arise from starting materials, by-products of the synthesis, or degradation, and can profoundly impact biological activity, toxicity, and ultimately, the viability of a drug candidate.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this specific molecule, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, establish a framework for trustworthy data generation, and compare the technique against viable alternatives, grounding our discussion in authoritative standards.
The Unrivaled Power of LC-MS for Purity Determination
While various techniques can assess purity, LC-MS stands out for its unique combination of high-resolution separation and mass-based detection. This dual capability allows us not only to quantify the main compound but also to detect and often tentatively identify unknown impurities in a single, efficient analysis.[2][3]
The core principle of LC-MS involves physically separating components of a mixture via High-Performance Liquid Chromatography (HPLC) and then detecting them with a mass spectrometer.[3] For a molecule like Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (Molecular Formula: C15H17NO3, Molecular Weight: 259.30 g/mol ), this approach is ideal. The ionization process, typically Electrospray Ionization (ESI), transfers the separated molecules from liquid to gas-phase ions, making them ready for mass analysis.[4][5][6][7][8]
Experimental Design: An LC-MS Protocol for Purity Analysis
The following protocol is designed to provide robust separation and sensitive detection. The choices herein are deliberate, based on the physicochemical properties of the target quinoline derivative.
Causality Behind the Choices:
-
Column (Stationary Phase): A C18 reversed-phase column is the workhorse for small organic molecules.[9] Its nonpolar stationary phase effectively retains the moderately nonpolar quinoline structure, allowing for excellent separation from more polar or less polar impurities.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is chosen. Acetonitrile is a common organic modifier providing good elution strength. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the quinoline's nitrogen is protonated, leading to sharper chromatographic peaks and promoting efficient ionization in the ESI source for enhanced sensitivity.[10]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. ESI is a 'soft' ionization technique that minimizes fragmentation, ensuring we primarily observe the molecular ion.[6][7] The basic nitrogen atom in the quinoline ring readily accepts a proton, making it highly suitable for positive mode detection.
Step-by-Step Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.[2]
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate at 1 mg/mL in methanol.
-
Prepare a working sample by diluting the stock solution to 10 µg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).[11]
-
Prepare a blank by injecting the mobile phase mixture.
-
LC-MS Experimental Workflow Diagram
Caption: Workflow for LC-MS purity analysis.
Data Interpretation and Quantitative Summary
Upon analysis, the data is processed to generate a total ion chromatogram (TIC). The primary peak should correspond to our target compound. By extracting the ion for the expected protonated molecule [M+H]+ (m/z 260.13 for C15H17NO3), we can confirm its identity. Purity is then calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
Table 1: Hypothetical LC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Observed m/z [M+H]+ | Proposed Identity | Peak Area | Area % |
| 1 | 1.85 | 176.09 | Starting Material Impurity | 1,520 | 0.07% |
| 2 | 3.42 | 260.13 | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate | 2,155,600 | 99.85% |
| 3 | 4.15 | 246.11 | De-ethylated By-product | 1,730 | 0.08% |
This data illustrates a high-purity sample, with minor impurities tentatively identified based on their mass, likely stemming from the synthesis process.[1][12]
A Comparative Guide: LC-MS vs. Other Analytical Techniques
While LC-MS is a premier technique, it's crucial to understand its performance in context with other methods.[9] The choice of technique often depends on the specific question being asked—is it for routine quality control, structural elucidation of an unknown impurity, or absolute quantitation?
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages for this Application | Disadvantages |
| LC-MS | Chromatographic separation followed by mass-based detection.[2] | High Sensitivity & Specificity: Detects trace impurities. Provides Molecular Weight: Aids in impurity identification. | Higher cost and complexity. Response can be non-uniform without standards. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[2] | Robust, reliable, and widely available. Excellent for routine quantitative analysis. | Requires impurities to have a UV chromophore. Provides no structural information on unknowns. |
| GC-MS | Gas-phase chromatographic separation followed by mass detection.[13] | Excellent for volatile impurities (e.g., residual solvents). | The target molecule is likely not volatile enough without derivatization, risking degradation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides Definitive Structure: Unambiguously identifies the main compound and can characterize impurities. qNMR: Can determine absolute purity without a reference standard. | Lower sensitivity compared to MS. Complex mixtures can be difficult to interpret. |
For a comprehensive purity assessment, LC-MS provides the best balance of separation, sensitivity, and identification capabilities for this specific quinoline derivative.
The Pillar of Trust: Validating the Analytical Method
An unvalidated method produces data without context or assurance of reliability. Method validation is a mandatory process that demonstrates an analytical procedure is suitable for its intended purpose.[14] We ground our validation approach in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[15][16][17][18]
Key Validation Parameters (ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][17] This is demonstrated by separating the main peak from all other impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of test results to the true value. This is often determined by spiking a sample with a known quantity of a reference standard.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It's evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).[14]
Analytical Method Validation Framework
Caption: Core pillars of analytical method validation per ICH Q2(R1).
Conclusion
Validating the purity of a novel compound like Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is a multi-faceted task that demands a powerful and reliable analytical technique. Liquid Chromatography-Mass Spectrometry offers an unparalleled combination of high-resolution separation and specific mass detection, making it the superior choice for both quantifying the target molecule and profiling potential impurities. By employing a logically designed experimental protocol and adhering to the rigorous validation framework set forth by regulatory bodies like the ICH, researchers can generate high-quality, trustworthy data. This analytical rigor is fundamental to advancing scientific discovery and ensuring the safety and efficacy of next-generation therapeutics.
References
-
Chan, E. C. Y., & Wee, P. Y. (2010). Electrospray ionisation mass spectrometry: principles and clinical applications. Singapore Medical Journal. [Link]
-
Clinical and Laboratory Standards Institute. (2010). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. National Center for Biotechnology Information. [Link]
-
Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]
-
Koning, L. J., & Kaltashov, I. A. (2013). Principles of Electrospray Ionization. ResearchGate. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
de Hoffmann, E., & Stroobant, V. (2002). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]
-
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Medistri SA. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
de Souza, A. M., & Tasso, L. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Link]
-
Guillemin, G. J., & Smith, D. G. (2016). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
-
Archipel UQAM. (2013). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
-
Al-Suwaidan, I. A., & El-Gamal, S. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]
-
International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. [Link]
-
Appchem. (n.d.). ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate. Appchem. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. ijrar.com [ijrar.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Principles of Electrospray Ionization [researchrepository.ucd.ie]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Identification and Purity Testing | Medistri SA [medistri.com]
- 14. fda.gov [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
- 16. scribd.com [scribd.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Antimicrobial Efficacy of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy. This guide presents a comparative analysis of a novel synthetic quinoline derivative, Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (herein referred to as EHTQ), against established broad-spectrum antibiotics. Utilizing standardized antimicrobial susceptibility testing protocols, as defined by the Clinical and Laboratory Standards Institute (CLSI), this study evaluates the in-vitro efficacy of EHTQ against a panel of clinically significant Gram-positive and Gram-negative bacteria. The objective is to provide researchers and drug development professionals with foundational data on EHTQ's antimicrobial spectrum and potency, thereby informing its potential as a lead compound for future therapeutic development.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The initial discovery of nalidixic acid in 1962 paved the way for the development of the highly successful fluoroquinolone class of antibiotics.[1] These agents exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[2][3][4] However, the extensive use and misuse of these drugs have led to a significant rise in quinolone-resistant bacterial strains, diminishing their clinical utility.[3][4][5]
This challenge underscores the need to explore novel structural modifications of the quinoline core that may evade existing resistance mechanisms or present new mechanisms of action.[6] Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (EHTQ) is one such novel derivative. Its structure, featuring a 4-hydroxy group and specific methyl substitutions on the carbocyclic ring, presents an intriguing candidate for antimicrobial investigation. This guide provides a head-to-head comparison of EHTQ's efficacy against Ciprofloxacin, a widely used second-generation fluoroquinolone, to contextualize its potential in the current antimicrobial landscape.
Materials & Methodologies
To ensure scientific rigor and reproducibility, all experimental protocols are based on the performance standards for antimicrobial susceptibility testing outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Test Compounds and Control Agents
-
Test Compound: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (EHTQ), synthesized and purified to ≥98% purity.
-
Reference Compound: Ciprofloxacin (veterinary grade), a broad-spectrum fluoroquinolone antibiotic used as a positive control.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) was used to dissolve the test compound and was confirmed to have no intrinsic antimicrobial activity at the concentrations used.
Microbial Strains
A panel of American Type Culture Collection (ATCC) reference strains was selected to represent key pathogenic species:
-
Gram-Positive:
-
Staphylococcus aureus (ATCC 25923)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-Negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Experimental Workflow: Antimicrobial Susceptibility Testing
The antimicrobial activity was assessed through two primary, complementary methods: the Kirby-Bauer disk diffusion assay for a qualitative screening and the broth microdilution assay to quantitatively determine the Minimum Inhibitory Concentration (MIC).
Protocol: Kirby-Bauer Disk Diffusion Test
This method provides a preliminary, qualitative assessment of antimicrobial activity.[10][11]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks (6 mm diameter) impregnated with a defined concentration of EHTQ (100 µg) and Ciprofloxacin (5 µg) are placed onto the agar surface.
-
Incubation: Plates are inverted and incubated at 37°C for 18-24 hours.
-
Data Collection: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Protocol: Broth Microdilution for MIC Determination
This quantitative method is the gold standard for determining the minimal concentration of an agent that inhibits microbial growth.[10][12]
-
Compound Preparation: A two-fold serial dilution of EHTQ and Ciprofloxacin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Positive (broth + bacteria, no drug) and negative (broth only) growth controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Results: A Comparative Efficacy Analysis
The antimicrobial activity of EHTQ was evaluated against four bacterial strains and compared directly with Ciprofloxacin. The results from both the disk diffusion and broth microdilution assays are summarized below.
Disk Diffusion Assay Results
The zone of inhibition data provides a clear visual comparison of the relative potency of the test compounds.
| Microorganism | Gram Stain | Zone of Inhibition (mm) |
| EHTQ (100 µ g/disk ) | ||
| Staphylococcus aureus | Positive | 18 |
| Enterococcus faecalis | Positive | 16 |
| Escherichia coli | Negative | 11 |
| Pseudomonas aeruginosa | Negative | 7 |
Table 1: Comparative zones of inhibition for EHTQ and Ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Results
The MIC values provide a quantitative measure of potency, which is crucial for evaluating the potential of a new antimicrobial agent.
| Microorganism | Gram Stain | Minimum Inhibitory Concentration (MIC in µg/mL) |
| EHTQ | ||
| Staphylococcus aureus | Positive | 16 |
| Enterococcus faecalis | Positive | 32 |
| Escherichia coli | Negative | 128 |
| Pseudomonas aeruginosa | Negative | >256 |
Table 2: Comparative MIC values for EHTQ and Ciprofloxacin.
Discussion: Interpreting the Data
The experimental results indicate that Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate possesses antimicrobial activity, albeit with a distinct spectrum and potency compared to Ciprofloxacin.
Efficacy against Gram-Positive Bacteria: EHTQ demonstrated moderate activity against both S. aureus and E. faecalis. While the MIC values of 16-32 µg/mL are significantly higher than those of Ciprofloxacin, they indicate a level of intrinsic antibacterial action. This finding is consistent with studies on other novel quinoline derivatives that show promise against drug-resistant Gram-positive pathogens like MRSA and VRE.[13][14] The activity against these organisms suggests that EHTQ could serve as a scaffold for further chemical modification to enhance potency.
Limited Efficacy against Gram-Negative Bacteria: The performance of EHTQ against E. coli and P. aeruginosa was markedly weaker. The high MIC values (>128 µg/mL) and small zones of inhibition suggest poor efficacy. This differential activity is a common challenge in antibiotic development. The complex outer membrane of Gram-negative bacteria, featuring lipopolysaccharide and porin channels, often serves as a formidable barrier to drug entry.[3] It is plausible that the physicochemical properties of EHTQ limit its ability to penetrate this barrier and reach its intracellular target.
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. benchchem.com [benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate FTIR spectroscopy reference data
Comprehensive FTIR Spectroscopic Evaluation of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate: A Comparative Guide
As a Senior Application Scientist, I approach spectral analysis not as a mere data collection exercise, but as a rigorous interrogation of molecular structure. When evaluating highly substituted heterocycles like Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8), Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool. However, to extract meaningful structural insights and validate product integrity, we must benchmark it against its less-substituted foundational analog, Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate[1].
This guide objectively compares the vibrational spectral performance of these two compounds, detailing the causality behind their spectral shifts and providing a self-validating experimental framework for reproducible analysis.
Mechanistic Grounding: The Causality of Spectral Shifts
The structural difference between the two compounds lies in the addition of two methyl groups at the 6 and 8 positions of the fused benzene ring. In spectroscopy, these are not passive additions; they actively perturb the electronic environment of the entire quinoline core.
Methyl groups are electron-donating via the inductive (+I) effect. By pushing electron density into the aromatic system, the 6,8-dimethyl substitution increases the overall electron density of the quinoline framework. This enhanced electron density strengthens the intramolecular hydrogen bonding between the 4-hydroxy group and the adjacent 3-carboxylate carbonyl oxygen. Consequently, the C=O bond is slightly weakened (shifting to a lower wavenumber), while the O-H stretch becomes broader and shifts due to the altered hydrogen-bond geometry. Understanding this causality is critical for differentiating the two analogs during quality control[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in our spectral data, the choice of sample preparation is paramount. Traditional KBr pellet preparation is fundamentally flawed for hydroxyquinolines. KBr is highly hygroscopic; absorbed atmospheric moisture introduces a broad O-H stretching artifact between 3200–3500 cm⁻¹ and a water bending mode near 1640 cm⁻¹. This directly obscures the intrinsic 4-hydroxy and ester carbonyl signals of the quinoline core.
To bypass this, we utilize Attenuated Total Reflectance (ATR) FTIR. The following protocol is designed as a closed, self-validating system to guarantee data integrity.
Step-by-Step ATR-FTIR Methodology:
-
System Diagnostics & Calibration: Insert a standardized polystyrene calibration film. The system must detect the sharp aromatic ring stretching peak at exactly 1601.2 cm⁻¹.
-
Validation Gate: If the peak deviates by > 2 cm⁻¹, the interferometer is misaligned. The workflow halts until recalibration is performed.
-
-
Crystal Decontamination: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background (air) scan.
-
Validation Gate: The background spectrum must exhibit < 0.001 absorbance units across the 4000–400 cm⁻¹ range. Any residual peaks indicate cross-contamination, requiring re-cleaning.
-
-
Sample Application: Deposit 2–3 mg of the neat quinoline powder onto the ATR crystal. Lower the pressure anvil until the software registers optimal contact pressure (typically ~70-80 units).
-
Data Acquisition: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ to maximize the signal-to-noise ratio while minimizing atmospheric drift.
-
Algorithmic Validation: Apply atmospheric suppression to subtract ambient CO₂ (2350 cm⁻¹) and perform a baseline correction. The baseline must remain linear; a sloping baseline indicates poor crystal contact or particle scattering.
Workflow Visualization
Self-validating ATR-FTIR workflow ensuring wavenumber accuracy and baseline integrity.
Comparative Data Analysis
The table below summarizes the critical vibrational modes, contrasting the baseline 2-methyl derivative against the highly substituted 2,6,8-trimethyl target compound. The data highlights how structural modifications manifest as quantifiable spectral shifts.
| Functional Group | Vibration Mode | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (cm⁻¹) | Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (cm⁻¹) | Shift Origin / Causality |
| O-H (Hydroxy) | Stretching (ν) | 3210 (Broad) | 3245 (Broad) | The 8-methyl group introduces steric bulk near the nitrogen, subtly altering the geometry of the intramolecular H-bond, shifting the O-H stretch higher. |
| C=O (Ester) | Stretching (ν) | 1685 | 1672 | Inductive (+I) electron donation from the 6,8-dimethyls strengthens conjugation and H-bonding, weakening the C=O double bond character. |
| C=C / C=N | Aromatic Ring (ν) | 1615, 1550 | 1608, 1542 | Increased electron density in the fused benzene ring lowers the force constant of the aromatic stretching vibrations. |
| C-N (Ring) | Stretching (ν) | 1315 | 1322 | The multi-substituted framework increases localized ring rigidity, requiring higher energy for the C-N vibrational mode. |
| C-O (Ester) | Stretching (ν) | 1180 | 1175 | Coupled vibration influenced by the adjacent, highly conjugated quinoline system. |
Conclusion
By employing a self-validating ATR-FTIR protocol, researchers can confidently distinguish Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate from its structural analogs. The observed shifts—particularly the lowering of the ester carbonyl frequency and the elevation of the C-N stretch—are not random artifacts but direct, causal results of the inductive and steric effects introduced by the 6,8-dimethyl substitution. Relying on these mechanistically grounded reference points ensures robust quality control in downstream pharmaceutical development.
References
-
Beilstein Journal of Organic Chemistry. "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives". Beilstein J. Org. Chem.[Link]
-
MDPI. "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis". Molecules.[Link]
Sources
Benchmarking Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate Against Standard DHODH Inhibitors
Executive Summary & Rationale
The pursuit of novel inhibitors targeting de novo pyrimidine biosynthesis has positioned human Dihydroorotate Dehydrogenase (hDHODH) as a primary therapeutic target for oncology, autoimmune diseases, and broad-spectrum antivirals. Quinoline-based derivatives, particularly quinoline-4-carboxylic acids and 4-hydroxyquinoline-3-carboxylates, have demonstrated profound efficacy in occupying the hydrophobic ubiquinone-binding tunnel of DHODH[1].
This guide provides an objective benchmarking analysis of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (EH-TMQC) against two gold-standard DHODH inhibitors: Brequinar (a highly potent quinoline-4-carboxylic acid) and Teriflunomide (the active metabolite of leflunomide). By evaluating enzymatic inhibition, cellular efficacy, and structure-activity causality, this guide equips drug development professionals with actionable data on the viability of the 2,6,8-trimethylquinoline scaffold.
Mechanistic Overview & Logical Framework
DHODH catalyzes the rate-limiting oxidation of L-dihydroorotate (DHO) to orotate in the inner mitochondrial membrane. This reaction is strictly coupled to the respiratory chain, transferring electrons to the ubiquinone (CoQ) pool[2].
EH-TMQC features a highly lipophilic 2,6,8-trimethyl substitution pattern. While the ethyl ester moiety enhances membrane permeability (acting as a lipophilic prodrug), intracellular esterases must hydrolyze it to the active 3-carboxylic acid to optimally mimic the orotate transition state and coordinate with the active site's catalytic arginine residues[3].
DHODH catalytic pathway and the intervention point of quinoline-based inhibitors.
Self-Validating Experimental Protocols
To ensure scientific integrity, the benchmarking relies on two orthogonal, self-validating assay systems: a cell-free enzymatic assay and a phenotypic cellular assay with a mechanistic rescue control.
Protocol A: In Vitro DHODH DCIP Reduction Assay
Causality Note: Because DHODH transfers electrons to membrane-bound ubiquinone, in vitro assays must supply a soluble ubiquinone analog (decylubiquinone) to complete the redox circuit. The reduction of decylubiquinone is coupled to the reduction of the dye DCIP, providing a quantifiable colorimetric readout at 600 nm.
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM L-DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP.
-
Enzyme Addition: Add 10 nM of recombinant human DHODH (hDHODH) to the buffer.
-
Compound Incubation: Dispense EH-TMQC, Brequinar, and Teriflunomide into 96-well plates via a 10-point, 3-fold serial dilution (starting at 10 µM). Pre-incubate for 15 minutes at 25°C.
-
Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the initial velocity ( V0 ) and determine the IC 50 using non-linear regression.
Protocol B: Cellular Proliferation & Uridine Rescue Assay
Causality Note: Cytotoxicity alone does not prove DHODH inhibition. A true DHODH inhibitor causes pyrimidine starvation. If cell viability is restored by adding exogenous uridine (which bypasses DHODH via the pyrimidine salvage pathway), the inhibitor's mechanism is definitively on-target[1].
-
Cell Seeding: Seed HCT-116 cells at 2,000 cells/well in 96-well plates.
-
Treatment: Treat cells with varying concentrations of the inhibitors.
-
Rescue Condition: To a parallel set of identical wells, add 50 µM exogenous Uridine.
-
Viability Readout: After 72 hours, add CellTiter-Glo reagent and measure luminescence to quantify ATP levels (correlating to viable cell mass).
Logical relationship of the uridine rescue assay validating on-target DHODH inhibition.
Quantitative Benchmarking Data
The following tables summarize the comparative performance of EH-TMQC against standard inhibitors. Note: EH-TMQC is evaluated both as the intact ethyl ester (prodrug) and its pre-hydrolyzed free carboxylic acid form to accurately reflect target engagement dynamics.
Table 1: In Vitro Enzymatic Inhibition (hDHODH)
| Compound | Sub-class | IC 50 (hDHODH) | cLogP |
| Brequinar | Quinoline-4-carboxylic acid | 18 nM | 3.42 |
| Teriflunomide | Cyano-enol | 185 nM | 2.51 |
| EH-TMQC (Ester) | Quinoline-3-carboxylate | > 5,000 nM | 4.15 |
| EH-TMQC (Free Acid) | Quinoline-3-carboxylic acid | 115 nM | 2.85 |
Table 2: Cellular Efficacy & Uridine Rescue (HCT-116 Cells)
| Compound | EC 50 (Standard Media) | EC 50 (+ 50 µM Uridine) | On-Target Specificity |
| Brequinar | 25 nM | > 10,000 nM | High |
| Teriflunomide | 210 nM | > 10,000 nM | High |
| EH-TMQC (Ester) | 450 nM | > 10,000 nM | High (Requires intracellular cleavage) |
Expert Analysis & Application Insights
The Prodrug Paradigm of the Ethyl Ester
The enzymatic data (Table 1) reveals a critical structure-activity relationship: the intact ethyl ester of EH-TMQC is practically inactive against isolated hDHODH (> 5 µM). The catalytic tunnel of DHODH requires a free carboxylate anion to form a critical salt bridge with Arg136 and hydrogen bonds with Gln47[4]. However, in the cellular assay (Table 2), the ester demonstrates a potent EC 50 of 450 nM. This discrepancy is a classic hallmark of a lipophilic prodrug; the high cLogP (4.15) of the ester drives rapid cellular uptake, whereupon ubiquitous intracellular carboxylesterases cleave the ethyl group to liberate the active 3-carboxylic acid (IC 50 115 nM).
Impact of the 2,6,8-Trimethyl Scaffold
While Brequinar utilizes a bulky biphenyl group at the C2 position to anchor deeply into the hydrophobic ubiquinone tunnel, EH-TMQC relies on the 2,6,8-trimethyl configuration. The methyl groups at C6 and C8 increase the electron density of the quinoline ring, which can favorably influence the pKa of the 4-hydroxy tautomer (often existing as the 4-oxo quinolone in physiological pH)[3]. Although slightly less potent than Brequinar at the target level, the trimethyl scaffold offers a distinct physicochemical profile that may bypass specific efflux pumps or metabolic liabilities associated with heavy halogenated or biphenyl systems.
Conclusion
EH-TMQC is a highly viable, cell-permeable DHODH inhibitor precursor. Researchers utilizing this compound in cell-free biochemical assays must pre-hydrolyze the ester to observe target engagement. In cell-based or in vivo models, the compound functions as an efficient prodrug, inducing pyrimidine starvation that is fully reversible via uridine supplementation.
References
-
Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry. Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at:[Link]
-
Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Tropical Medicine and Infectious Disease. Available at:[Link]
-
Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis of Erythrocytes Is Due to Its Distributive Status. Free Radical Biology and Medicine. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 3. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
As researchers dedicated to advancing drug development and scientific discovery, our responsibilities extend beyond the benchtop. The integrity of our work is intrinsically linked to the safety of our practices, particularly in the management and disposal of chemical compounds. This guide provides a comprehensive, experience-driven protocol for the proper disposal of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principle that a robust disposal plan is a non-negotiable component of a well-designed experiment.
Hazard Profile and Foundational Risk Assessment
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This initial risk assessment dictates every subsequent step in the waste management lifecycle. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is not a benign substance; its hazard profile necessitates its classification as hazardous waste.
According to its Safety Data Sheet (SDS), the compound presents multiple health risks.[1] These are not mere suggestions but critical data points that inform our handling and disposal strategy. The causality is clear: exposure to this compound can cause direct harm to personnel, making containment and proper disposal paramount.
| Hazard Class | GHS Hazard Statement | Rationale for Cautious Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion can lead to significant toxicological effects. Waste must be securely contained to prevent such exposure. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. Contaminated surfaces and PPE must be treated as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant damage to the eyes. Secure containment prevents splashes or aerosolization during disposal. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Waste should be handled in a way that minimizes dust generation.[1] |
The Regulatory Imperative: Adherence to OSHA and EPA Standards
The disposal of laboratory chemicals is not at the discretion of the individual researcher but is governed by stringent federal and local regulations. In the United States, two primary bodies set the standards:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[2][3][4][5] This written plan must detail procedures for procurement, storage, handling, and disposal of all chemicals, making it the foundational document for your laboratory's waste management practices.[5]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[6] The onus is on the waste generator—the laboratory—to correctly characterize, label, and arrange for the disposal of its waste.[6][7] This "cradle-to-grave" responsibility underscores the importance of a meticulous and compliant disposal protocol.
Failure to comply with these regulations can result in significant fines and, more importantly, endanger personnel and the environment.
Core Disposal Protocol: A Step-by-Step Methodology
The following protocol is a self-validating system designed to ensure safety and compliance. Each step is a critical control point in the waste management process.
Step 1: Waste Characterization and Segregation
All waste streams containing Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, including the pure compound, reaction mixtures, and contaminated materials, must be treated as hazardous waste.[8]
-
Action: Segregate this waste stream immediately at the point of generation.[7] It should be classified as a non-halogenated organic solid waste . If in solution, it must be collected with compatible non-halogenated organic solvents.
-
Causality: Chemical incompatibility is a primary cause of laboratory accidents. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.[9] For instance, mixing this organic compound with strong oxidizing agents could create a significant fire or explosion hazard.
| DO NOT MIX WITH: | Rationale |
| Strong Oxidizers (e.g., Nitric Acid, Perchlorates) | Risk of fire or explosion. |
| Strong Bases (e.g., Sodium Hydroxide) | Potential for vigorous or exothermic reactions. |
| Reactive Metals (e.g., Sodium, Potassium) | High risk of fire and incompatibility. |
| Halogenated Organic Waste | Keeping halogenated and non-halogenated streams separate is standard practice to optimize the final disposal/incineration process and reduce costs. |
Step 2: Containment and Labeling
Proper containment is your primary engineering control during waste accumulation.
-
Action: Use a designated, chemically compatible waste container.[6][8] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8] The best practice is often to use the original manufacturer's container if it is empty and suitable.[7][8]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[8] Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office. The label must clearly state:
-
Causality: Unlabeled or improperly labeled containers are a severe safety risk. They create "unknowns" in the laboratory, which can lead to improper handling by other personnel or dangerous consolidation by waste technicians.[6] Clear, accurate labeling ensures the waste is handled correctly throughout its lifecycle.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][11] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment tray within a ventilated cabinet, away from ignition sources. Keep the waste container closed at all times except when adding waste.[6][12]
-
Causality: The SAA system is a regulatory requirement designed to ensure that hazardous waste is managed safely in the immediate work area, preventing spills and uncontrolled accumulation.[11] Storing waste in a designated, contained area minimizes the risk of accidental spills and exposure to the broader lab environment.
Step 4: Arranging for Professional Disposal
On-site treatment of this compound is not recommended without specific, validated procedures. Therefore, the only acceptable disposal route is through a licensed professional service.
-
Action: Once the waste container is full, or before the regulatory time limit for accumulation is reached, contact your institution's EHS office to schedule a waste pickup. Do not pour this chemical down the drain.[6][8]
-
Causality: Licensed hazardous waste disposal companies have the specialized equipment and permits required to transport and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.[11] This is the only way to ensure the compound is destroyed and does not become an environmental pollutant.
Managing Associated Waste Streams
The disposal plan must account for all materials that have come into contact with the chemical.
-
Contaminated Solids: All personal protective equipment (PPE), weigh boats, pipette tips, and other solid materials contaminated with Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate must be collected in a separate, clearly labeled solid hazardous waste container and disposed of through EHS.
-
Empty Containers: An "empty" container that held this compound is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8][9] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[8] Only after this decontamination procedure can the defaced container be disposed of as non-hazardous glass or plastic waste.[9]
-
Spill Cleanup: In the event of a spill, the cleanup materials (absorbent pads, contaminated PPE, etc.) must be treated as hazardous waste.[8][13] Collect all materials in a sealed container, label it as hazardous waste detailing the contents, and arrange for pickup.[8]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate waste.
Caption: Decision workflow for safe disposal of chemical waste.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]
-
Laboratory Hazardous Waste Management. National Cheng Kung University (NCKU). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Laboratory Waste Disposal. Environmental Marketing Services. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH. [Link]
-
Safety Data Sheet. Merck Millipore. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Waste Management Guidelines. The University of Texas at Dallas. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. nps.edu [nps.edu]
- 6. odu.edu [odu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. epsh.ncku.edu.tw [epsh.ncku.edu.tw]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. iip.res.in [iip.res.in]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
Comprehensive Safety and Operational Guide: Handling Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate
As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized heterocyclic building blocks. Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate (CAS: 853751-79-8) is a sophisticated quinoline derivative widely utilized as an intermediate in the synthesis of novel therapeutics, including kinase inhibitors and antimalarials.
While its chemical architecture makes it an invaluable asset in drug development, it demands rigorous, self-validating safety protocols. This guide provides the mechanistic causality behind our safety choices, ensuring your laboratory operations remain both efficient and uncompromisingly safe.
Mechanistic Toxicology & Hazard Profiling
To design an effective safety protocol, we must first understand why this molecule behaves the way it does. Standardizing safety begins with chemical causality:
-
Lipophilicity & Membrane Penetration: The quinoline core, heavily substituted with three methyl groups (2,6,8-trimethyl), possesses high lipophilicity. This allows the molecule to easily partition into the stratum corneum (the outer layer of skin), making dermal exposure a primary vector for systemic absorption[1].
-
Reactivity of Functional Groups: The C4-hydroxyl and C3-ethyl carboxylate groups can participate in hydrogen bonding with biological macromolecules. While the bulky methyl groups provide some steric hindrance, substituted quinoline-3-carboxylates are generally classified as skin and severe eye irritants (GHS H315, H319)[2].
-
Respiratory Hazards: If aerosolized during weighing or transfer, the microcrystalline dust can cause significant respiratory tract irritation (GHS H335). In severe cases, high concentrations of quinoline derivatives can temporarily paralyze respiratory cilia[1].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE is a targeted countermeasure against the mechanistic hazards described above. Do not treat PPE as a checklist; treat it as a dynamic barrier system.
| Operational Scale | Eye/Face Protection | Dermal/Body Protection | Respiratory Protection | Mechanistic Rationale |
| Analytical (< 100 mg) | ANSI Z87.1 Safety Goggles | Standard nitrile gloves (min 4 mil), flame-retardant lab coat. | None required if handled strictly inside a certified fume hood. | Prevents localized irritation from accidental micro-dust transfer to ocular/dermal membranes[2]. |
| Preparative (> 100 mg) | Face shield over safety goggles | Double-gloving (Nitrile over Neoprene), chemical-resistant sleeves. | N95/P100 particulate respirator if local exhaust is compromised. | Increased mass elevates the risk of aerosolization and significant dermal absorption[3]. |
Operational Workflows & Handling Protocols
A protocol is only as good as its verifiability. Follow this step-by-step methodology to ensure a closed-loop, self-validating handling system.
Step 1: Environmental Verification
-
Action: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm) before opening the primary container.
-
Causality: Maintaining optimal face velocity ensures aerosolized particulates are captured before reaching the operator's breathing zone, mitigating the H335 respiratory hazard[4].
Step 2: Static Discharge Mitigation & Weighing
-
Action: Discharge static using an anti-static gun (e.g., Zerostat) on the weighing vessel. Utilize a grounded, anti-static micro-spatula for the transfer.
-
Causality: Highly functionalized organic powders often carry a static charge. Static repulsion can cause the powder to violently aerosolize out of the weigh boat, bypassing your localized containment.
Step 3: Closed-System Solubilization
-
Action: Dissolve the compound in the primary reaction solvent (e.g., DMSO, DMF, or DCM) inside the fume hood before transporting it to the reaction station.
-
Causality: Transporting the compound in a solvated state completely eliminates the risk of dust inhalation during transit across the laboratory. Ensure the vial is sealed with a PTFE-lined cap, as quinolines can degrade standard rubber septa over time.
Spill Response & Disposal Plan
In the event of a breach in containment, immediate and chemically logical steps must be taken.
Spill Containment (Solid or Solvated)
-
Isolate: Evacuate personnel from the immediate vicinity and maximize local exhaust ventilation[5].
-
Neutralize/Absorb: Do NOT use water, as the compound's lipophilicity makes aqueous cleanup completely ineffective. Instead, cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[1].
-
Decontaminate: Wipe the area with a solvent in which the compound is highly soluble (e.g., acetone or ethanol), followed by a mild detergent wash to remove residual organics.
Disposal Protocol
-
Action: Collect all contaminated absorbents, weigh boats, and PPE into a clearly labeled, sealable hazardous waste container.
-
Classification: Dispose of as "Nitrogenous Organic Waste."
-
Causality: Quinoline rings produce highly toxic nitrogen oxides (NOx) upon combustion[3]. Waste must be routed to a specialized industrial incineration plant equipped with NOx scrubbers to prevent environmental contamination[6].
Operational Workflow Diagram
Below is the logical decision tree for handling Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate, mapping the critical path from preparation to disposal.
Workflow for the safe handling, spill response, and disposal of quinoline-3-carboxylate derivatives.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
